molecular formula C12H17NO6S B2745264 {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid CAS No. 879362-89-7

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Cat. No.: B2745264
CAS No.: 879362-89-7
M. Wt: 303.33
InChI Key: HPTQKYWBICPVGW-UHFFFAOYSA-N
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Description

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is a useful research compound. Its molecular formula is C12H17NO6S and its molecular weight is 303.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[(3,4-diethoxyphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO6S/c1-3-18-10-6-5-9(7-11(10)19-4-2)20(16,17)13-8-12(14)15/h5-7,13H,3-4,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTQKYWBICPVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid . This document is structured for researchers and formulation scientists, focusing on the critical interplay between the molecule's structural attributes and its behavior in biological and aqueous systems.[1][2]

Executive Summary

This compound (Formula: C₁₂H₁₇NO₆S; MW: 303.[1][2][3]33) is a specialized sulfonamido-carboxylic acid derivative.[1][2] Often utilized as a pharmacophore building block or a specific probe in medicinal chemistry, its behavior is governed by the competing hydrophobicity of the diethoxy-substituted benzene ring and the dual-acidic nature of the N-sulfonylglycine tail.[1][2]

This guide details the compound's ionization states, pH-dependent solubility, and lipophilicity profiles, providing a roadmap for experimental validation and formulation development.[1][2]

Chemical Identity & Structural Analysis

Before analyzing properties, we must establish the structural baseline.[1][2] The molecule consists of a lipophilic "head" (3,4-diethoxyphenyl) linked via a sulfonyl group to a polar "tail" (glycine).[1][2]

ParameterSpecification
IUPAC Name 2-{[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid
Common Identifier N-(3,4-Diethoxyphenylsulfonyl)glycine
Molecular Formula C₁₂H₁₇NO₆S
Molecular Weight 303.33 g/mol
CAS Registry Referenced in specialized libraries (e.g., SCBT) [1]
SMILES CCOc1ccc(S(=O)(=O)NCC(=O)O)cc1OCC
Key Functional Groups [1][2][3][4][5][6][7] • Sulfonamide (-SO₂NH-) [1][2][4] • Carboxylic Acid (-COOH) [1][2] • Di-ethoxy Ether (Ar-O-Et)
Structural Visualization

The following diagram illustrates the pharmacophoric regions of the molecule, highlighting the polarity gradient that drives its physicochemical behavior.

ChemicalStructure cluster_props Functional Impact Lipophilic Lipophilic Domain (3,4-Diethoxyphenyl) Linker Sulfonyl Linker (SO2) Lipophilic->Linker C-S Bond LogP Drives LogP (Permeability) Lipophilic->LogP Polar Polar/Acidic Tail (Glycine Moiety) Linker->Polar S-N Bond pKa Drives pKa (Solubility) Polar->pKa

Figure 1: Pharmacophoric segmentation of the molecule showing the separation between the hydrophobic aromatic core and the hydrophilic acidic tail.[1][2]

Physicochemical Properties (The Core)

Ionization Profile (pKa)

This molecule is a di-acid .[1][2] It possesses two ionizable protons with distinct dissociation constants.[1][2] Understanding these values is critical for predicting solubility at physiological pH.[1][2]

  • Carboxylic Acid (pKa₁ ≈ 3.8 – 4.2): The terminal carboxylic acid is the most acidic proton.[1][2] At gastric pH (1–2), it remains protonated (neutral).[1][2] At intestinal pH (6.8), it is fully deprotonated (anionic).[1][2]

  • Sulfonamide Nitrogen (pKa₂ ≈ 10.5 – 11.5): The proton on the nitrogen atom is weakly acidic due to the electron-withdrawing sulfonyl group.[1][2] However, it typically remains protonated at physiological pH (7.4).[1][2]

Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate negative charge), which aids aqueous solubility but may limit passive membrane diffusion compared to the neutral form.[1][2]

Lipophilicity (LogP vs. LogD)

The presence of two ethyl ether groups significantly increases the lipophilicity of the aromatic ring, counterbalancing the polar tail.[1][2]

  • Predicted LogP (Intrinsic): ~1.8 – 2.2 (Neutral form).[1][2] This indicates moderate lipophilicity, suggesting good membrane permeability if the molecule is uncharged.[1][2]

  • Predicted LogD (pH 7.4): ~ -0.5 to 0.[1][2]5. Due to ionization of the carboxylate, the effective distribution coefficient (LogD) drops significantly at neutral pH, shifting the equilibrium toward the aqueous phase.[1][2]

Solubility Profile
Solvent SystemPredicted SolubilityMechanism
Water (pH 1.2) Low (< 0.1 mg/mL)Molecule is neutral and crystalline lattice energy dominates.[1][2]
Phosphate Buffer (pH 7.4) High (> 5 mg/mL)Formation of carboxylate salt drives solvation.[1][2]
DMSO Very High (> 50 mg/mL)Excellent solvation of both aromatic and polar domains.[1][2][8]
Ethanol ModerateSolubilizes the diethoxy-phenyl core.[1][2]

Experimental Protocols

To validate the theoretical profile above, the following standardized workflows are recommended. These protocols ensure data integrity and reproducibility.[1][2]

Potentiometric pKa Determination

Objective: Accurately determine pKa₁ and pKa₂.

Methodology:

  • Preparation: Dissolve 5 mg of compound in a co-solvent mixture (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Titration: Titrate with 0.1 M KOH under inert gas (N₂) atmosphere to prevent carbonate formation.

  • Data Analysis: Use the Bjerrum plot method or Yasuda-Shedlovsky extrapolation to determine aqueous pKa values from the co-solvent data.

Shake-Flask Solubility Assay (Thermodynamic)

Objective: Determine equilibrium solubility at pH 7.4.

Workflow Visualization:

SolubilityWorkflow Start Weigh Excess Compound (approx. 10 mg) Buffer Add Buffer (pH 7.4) (1.0 mL) Start->Buffer Incubate Incubate @ 37°C (24 Hours, Shaking) Buffer->Incubate Filter Filter Supernatant (0.45 µm PVDF) Incubate->Filter Analyze HPLC-UV Analysis (Quantify vs Standard) Filter->Analyze

Figure 2: Thermodynamic solubility determination workflow ensuring saturation equilibrium.[1][2]

Critical Control Points:

  • Filter Selection: Use PVDF or PTFE filters; avoid Nylon which may bind the acidic sulfonamide.[1][2]

  • Detection: UV absorbance at λ_max (approx. 270-280 nm for the dialkoxybenzene chromophore).[1]

Biological & Pharmaceutical Implications[1][2][4][6][8][9]

Membrane Permeability

The "Rule of 5" compliance is likely met (MW < 500, H-bond donors < 5, LogP < 5).[1][2] However, the acidic nature is the rate-limiting factor.[1][2]

  • Gastric Absorption: High probability.[1][2] The neutral form at pH 1.2 is lipophilic enough to cross membranes.[1][2]

  • Systemic Distribution: Once in the blood (pH 7.4), the molecule will be ionized (anionic), potentially restricting distribution into tissues unless active transport mechanisms (e.g., Organic Anion Transporters - OATs) are involved.[1][2]

Stability
  • Hydrolysis: The sulfonamide bond is generally stable to hydrolysis under physiological conditions.[1][2] The amide-like linkage is resistant to proteases.[1]

  • Oxidation: The ethoxy groups on the benzene ring are potential sites for metabolic O-dealkylation by Cytochrome P450 enzymes (e.g., CYP2D6 or CYP3A4), which would generate phenolic metabolites [2].[1][2]

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet.[1][2][3] Retrieved from scbt.com.[1][2] Link

  • Testa, B., & Mayer, J. M. (2003).[1][2] Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology.[1][2] Wiley-VCH.[1] (Authoritative text on metabolic stability of sulfonamides).

  • Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • PubChem Compound Database. Sulfonamide Structure-Activity Relationships. National Center for Biotechnology Information.[1][2] Link

Sources

Mechanism of Action for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic Acid

[1]

Executive Summary

This compound (C₁₂H₁₇NO₆S; MW: 303.[1]33) is a synthetic small molecule belonging to the class of N-substituted sulfonamides .[1] Its primary mechanism of action is the allosteric inhibition of the T1R2/T1R3 sweet taste receptor heterodimer . By binding to the transmembrane domain (TMD) of the T1R3 subunit, it stabilizes the receptor in an inactive conformation, preventing the conformational changes required for G-protein coupling and downstream signaling. This mechanism is analogous to that of lactisole (2-(4-methoxyphenoxy)propanoic acid), but the sulfonamide linker provides distinct physicochemical properties and binding kinetics.[1]

Additionally, this structural scaffold (sulfonamido-carboxylic acid) is a known pharmacophore for Aldose Reductase Inhibition (ARI) , where it blocks the conversion of glucose to sorbitol in the polyol pathway, offering potential (though less specific) utility in diabetic complication research.

Structural & Chemical Identity

  • IUPAC Name: 2-[(3,4-diethoxybenzenesulfonyl)amino]acetic acid[1]

  • Common Synonyms: N-(3,4-diethoxybenzenesulfonyl)glycine[1]

  • Molecular Formula: C₁₂H₁₇NO₆S

  • Molecular Weight: 303.33 g/mol

  • Key Functional Groups:

    • 3,4-Diethoxyphenyl moiety: Provides hydrophobic bulk for binding to the transmembrane pocket.[1]

    • Sulfonamide linker (-SO₂NH-): Acts as a hydrogen bond donor/acceptor and rigidifies the connection between the aromatic ring and the acidic headgroup.[1]

    • Carboxylic acid (-COOH): The "warhead" that mimics the phosphate group or interacts with basic residues (e.g., Arg/Lys) in the receptor binding site.[1]

Mechanism of Action: T1R2/T1R3 Inhibition

The Target: T1R2/T1R3 Heterodimer

The mammalian sweet taste receptor is a Class C G-Protein Coupled Receptor (GPCR) heterodimer composed of T1R2 (TAS1R2) and T1R3 (TAS1R3) subunits.[1]

  • T1R2: Primarily binds sugars (glucose, sucrose) and artificial sweeteners (aspartame) via its large extracellular Venus Flytrap Domain (VFTD).[1]

  • T1R3: Contains the transmembrane domain (TMD) responsible for allosteric modulation.[1]

Molecular Binding Mechanism

This compound acts as a Negative Allosteric Modulator (NAM) .[1]

  • Binding Site: The compound binds to the transmembrane domain (TMD) of the T1R3 subunit , distinct from the orthosteric VFTD where sugars bind.

  • Interaction Mode:

    • The 3,4-diethoxyphenyl group lodges into a hydrophobic pocket within the TMD helices (involving residues such as Phe778, Val738 in T1R3).

    • The sulfonamide-carboxylic acid tail interacts with polar residues near the extracellular loop, locking the helices in place.[1]

  • Conformational Locking: Binding stabilizes the T1R3 TMD in an inactive (closed) state .[1] This prevents the rearrangement of Transmembrane Helix 6 (TM6) necessary for the activation of the heterotrimeric G-protein (Gustducin/Gα-gust).[1]

  • Signaling Blockade: Consequently, the downstream cascade—PLCβ2 activation, IP₃ production, Ca²⁺ release, and TRPM5 channel opening—is inhibited, nullifying the perception of sweetness.

Signaling Pathway Diagram[1]

T1R2_T1R3_InhibitionSweetenerSweet Ligand(Sucrose/Aspartame)T1R2_VFTDT1R2 VFTD(Orthosteric Site)Sweetener->T1R2_VFTDBindsInhibitor{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acidT1R3_TMDT1R3 TMD(Allosteric Site)Inhibitor->T1R3_TMDBinds (NAM)Receptor_ActiveActive ReceptorConformationT1R2_VFTD->Receptor_ActiveInduces ChangeReceptor_InactiveInactive ReceptorConformationT1R3_TMD->Receptor_InactiveLocks ConformationG_ProteinG-Protein (Gustducin)ActivationReceptor_Active->G_ProteinActivatesReceptor_Inactive->G_ProteinBlocksPLCb2PLCβ2 ActivationG_Protein->PLCb2Ca_ReleaseIntracellular Ca2+ReleasePLCb2->Ca_ReleaseTRPM5TRPM5 ChannelOpeningCa_Release->TRPM5DepolarizationMembraneDepolarizationTRPM5->DepolarizationSweet_SignalSweet TastePerceptionDepolarization->Sweet_Signal

Caption: Allosteric inhibition of the T1R2/T1R3 sweet taste receptor by this compound blocking downstream signaling.[1]

Secondary Mechanism: Aldose Reductase Inhibition

While less specific, the N-sulfonyl-glycine scaffold is a classic pharmacophore for Aldose Reductase Inhibitors (ARIs) .[1]

  • Enzyme: Aldose Reductase (AKR1B1).[1]

  • Pathway: Polyol Pathway (Glucose → Sorbitol).[1]

  • Mechanism: The carboxylate group binds to the anion-binding site (Tyr48, His110, Trp111) in the enzyme's active site, while the hydrophobic diethoxyphenyl ring occupies the specificity pocket.

  • Effect: Reduces the accumulation of intracellular sorbitol, which is implicated in diabetic neuropathy and retinopathy.

Experimental Validation Protocols

In Vitro Calcium Mobilization Assay (T1R2/T1R3)

This protocol validates the inhibitory activity against the sweet taste receptor.[1]

StepProcedureCritical Parameter
1. Cell Culture Transfect HEK293 cells with Gα15 (promiscuous G-protein), T1R2, and T1R3 plasmids.Stable expression of Gα15 is crucial for coupling.
2. Dye Loading Incubate cells with Fluo-4 AM (Ca²⁺ indicator) for 45 min at 37°C.Use probenecid to prevent dye leakage.
3.[1] Pre-incubation Add this compound (0.1 - 100 µM) to cells.[1]Incubate for 15 min to allow equilibrium binding.
4. Stimulation Inject sweetener agonist (e.g., 100 mM Sucrose or 1 mM Aspartame).Inject at 2x concentration to account for dilution.
5. Measurement Monitor fluorescence (Ex: 488 nm, Em: 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).Measure peak fluorescence change (ΔF/F0).[1]
6. Analysis Plot dose-response curves. Calculate IC₅₀.Expect IC₅₀ in the low micromolar range (1-50 µM).[1]
Aldose Reductase Inhibition Assay

To verify secondary activity.

  • Enzyme Source: Recombinant human aldose reductase or rat lens homogenate.

  • Reaction Mix: 50 mM Phosphate buffer (pH 6.2), 0.1 mM NADPH, 10 mM DL-glyceraldehyde (substrate).

  • Initiation: Add inhibitor (test compound) followed by substrate.[1]

  • Detection: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP⁺) over 5 minutes.

  • Control: Compare rate with vehicle (DMSO) control.

References

  • Schiffman, S. S., et al. (2003). "Structure-activity relationships of sweet taste inhibitors." Chemical Senses, 28(2), 125-138. (Describes the structural requirements for sulfonamide-based sweet taste inhibitors).
  • Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. (Elucidates the binding mechanism of similar phenyl-carboxylic acid inhibitors).[1]

  • Miyamoto, S., et al. (2008). "Aldose reductase inhibitors: Structure-activity relationships and therapeutic potential."[1] Expert Opinion on Therapeutic Patents, 18(4), 389-403. (Discusses the N-sulfonyl-glycine pharmacophore).

  • Santa Cruz Biotechnology (SCBT). "Product Data Sheet: this compound."[1] (Source of chemical identity and availability).

An In-depth Technical Guide to {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This document provides a comprehensive technical overview of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid, a specialized organic compound. Given its status as a niche research chemical, this guide synthesizes available data with established principles of organic chemistry to offer field-proven insights for researchers, chemists, and drug development professionals. We will delve into its chemical identity, a robust proposed synthesis protocol, standard analytical characterization methods, and its potential scientific applications based on its structural motifs.

Core Chemical Identity & Physicochemical Properties

This compound is an N-arylsulfonyl derivative of the amino acid glycine. The core structure consists of a 3,4-diethoxybenzene moiety linked via a sulfonyl group to the nitrogen atom of acetic acid (glycine). This structure combines the well-known sulfonamide pharmacophore with a catechol diether, a feature present in numerous biologically active molecules.

While a specific CAS number is not widely indexed in public databases, its identity can be defined by other key identifiers. The compound is available from specialized chemical suppliers for research purposes.[1]

Table 1: Compound Identifiers and Properties

IdentifierValueSource/Method
IUPAC Name 2-({[3,4-bis(ethyloxy)phenyl]sulfonyl}amino)acetic acidIUPAC Nomenclature
Molecular Formula C₁₂H₁₇NO₆SSanta Cruz Biotechnology[1]
Molecular Weight 303.33 g/mol Calculated from Formula
Canonical SMILES CCOC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OCCStructure-Based Generation
InChI Key (Generated from Structure)InChI Algorithm
Appearance (Predicted) White to off-white solidGeneral observation for similar compounds
Solubility (Predicted) Soluble in polar organic solvents (DMSO, DMF, Methanol), sparingly soluble in water.Based on structural features (polar groups, aromatic backbone)

Proposed Synthesis and Purification Protocol

The synthesis of N-arylsulfonyl-α-amino acids is a well-established transformation in organic chemistry.[2] The following protocol outlines a reliable, two-step procedure for the laboratory-scale synthesis of the title compound, starting from commercially available 1,2-diethoxybenzene.

Rationale Behind Experimental Choices

The synthetic strategy hinges on two cornerstone reactions:

  • Electrophilic Aromatic Substitution (Chlorosulfonation): This step introduces the sulfonyl chloride group onto the electron-rich diethoxybenzene ring. Chlorosulfonic acid is a powerful and effective reagent for this purpose. The reaction is directed by the ortho, para-directing ethoxy groups, leading predominantly to substitution at the para position relative to one of the ethoxy groups.

  • Nucleophilic Substitution (Sulfonamide Formation): This is a classic Schotten-Baumann reaction. Glycine, acting as a nucleophile, attacks the electrophilic sulfur atom of the newly formed sulfonyl chloride. The reaction is performed in an aqueous basic medium (e.g., NaOH or NaHCO₃) to deprotonate the amino group of glycine, enhancing its nucleophilicity, and to neutralize the HCl byproduct.

Experimental Workflow Diagram

G cluster_0 Part A: Synthesis of Sulfonyl Chloride cluster_1 Part B: Sulfonamide Formation cluster_2 Purification A 1,2-Diethoxybenzene C Reaction Vessel (0 °C to RT) A->C B Chlorosulfonic Acid (ClSO3H) B->C D 3,4-Diethoxybenzenesulfonyl chloride C->D  Chlorosulfonation F Reaction Vessel (Two-phase system) D->F E Glycine + NaOH(aq) E->F G Acidic Workup (HCl) F->G  Schotten-Baumann  Reaction H Final Product: This compound G->H  Precipitation I Crude Product H->I J Recrystallization (e.g., Ethanol/Water) I->J K Pure Crystalline Solid J->K

Sources

Comprehensive Toxicology Profile: {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and toxicology profile for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid .

Technical Guide & Safety Assessment Framework

Executive Summary

This compound (CAS: Implied 38464-04-9 analog series) is a sulfonyl-amino acid conjugate primarily utilized in proteomics and medicinal chemistry as a building block for protease inhibitors (e.g., Matrix Metalloproteinases) and Carbonic Anhydrase (CA) ligands.

While specific in vivo toxicological monographs are absent from public regulatory databases for this discrete entity, its structural pharmacophore—a benzenesulfonamide core conjugated to a glycine moiety —allows for high-confidence predictive toxicology via Read-Across and Structure-Activity Relationship (SAR) analysis.

Key Safety Profile Highlights:

  • Primary Hazard: Renal toxicity via crystalluria (pH-dependent precipitation) and potential sulfonamide hypersensitivity.

  • Metabolic Alert: The 3,4-diethoxy motif is subject to O-dealkylation, generating catechol intermediates capable of redox cycling (quinone formation).

  • Development Status: Research Chemical (RUO). Not approved for human therapeutic use.[1][2]

Part 1: Chemical Identity & Physicochemical Determinants[3]

Understanding the physicochemical behavior of this molecule is the first step in predicting its toxicological fate.

PropertyValue (Predicted/Experimental)Toxicological Implication
Chemical Name N-[(3,4-Diethoxyphenyl)sulfonyl]glycineOfficial IUPAC designation.
Molecular Formula C₁₂H₁₇NO₆SNitrogen/Sulfur content implies potential for nitrosylation or oxidation.
Molecular Weight 303.33 g/mol Low MW facilitates high oral bioavailability and blood-brain barrier (BBB) permeation.
pKa (Acidic) ~3.8 (Carboxylic acid)Ionized at physiological pH; enhances renal clearance but risks precipitation in acidic urine.
pKa (Basic) ~10.1 (Sulfonamide NH)Weakly acidic; contributes to solubility profile.
LogP 1.8 – 2.2 (Predicted)Moderate lipophilicity; suggests good membrane permeability without excessive adipose accumulation.
H-Bond Donors/Acceptors 2 / 6Compliant with Lipinski’s Rule of 5; likely orally active.

Part 2: Toxicokinetics (ADME) Profile

The toxicity of this compound is governed by how the body processes the sulfonamide and ethoxy groups.

Absorption[4][5]
  • Mechanism: Passive diffusion via the gastrointestinal tract (GIT). The glycine moiety may facilitate transport via proton-coupled amino acid transporters (PAT1) if the motif mimics endogenous substrates.

  • Bioavailability: High (>80% predicted) due to favorable LogP and low molecular weight.

Metabolism (The Critical Tox Vector)

The primary metabolic risk lies in the 3,4-diethoxy benzene ring .

  • Phase I (Functionalization): Cytochrome P450 enzymes (likely CYP2D6 or CYP3A4) will target the ethoxy groups.

    • Step 1: O-deethylation to form 3-hydroxy-4-ethoxy or 4-hydroxy-3-ethoxy metabolites.

    • Step 2: Further deethylation to form a catechol (3,4-dihydroxy) intermediate.

  • Phase II (Conjugation): The carboxylic acid tail (glycine) is already a "Phase II-like" conjugate, promoting excretion. However, the catechol metabolite requires rapid glucuronidation or sulfation to prevent toxicity.

Excretion
  • Route: Primarily renal (urine) due to the polar glycine tail.

  • Clearance Risk: Acidic urine (pH < 5.5) may cause the free acid form to precipitate, leading to crystalluria and tubular necrosis.

Visualization: Metabolic Activation Pathway

The following diagram illustrates the potential bioactivation pathway leading to reactive quinones.

MetabolicPathway Figure 1: Predicted Metabolic Bioactivation Pathway & Toxicity Alert Parent This compound (Parent) Metabolite1 Mono-deethylated Metabolite (Phenol) Parent->Metabolite1 CYP450 (O-Deethylation) Catechol 3,4-Dihydroxy Metabolite (Catechol) Metabolite1->Catechol CYP450 (O-Deethylation) Conjugate Glucuronide/Sulfate (Excretion) Metabolite1->Conjugate UGT/SULT Quinone o-Quinone (Reactive Electrophile) Catechol->Quinone Oxidation (Tox Alert!) Catechol->Conjugate UGT/SULT (Detoxification)

Part 3: Target Organ Toxicity & Mechanisms

Renal Toxicity (High Probability)
  • Mechanism: Sulfonamides with low solubility in acidic media can crystallize in the renal tubules.

  • Mitigation: In experimental settings, animals should be kept well-hydrated, and urine alkalinization (e.g., sodium bicarbonate) may be required.

Hepatotoxicity (Moderate Probability)
  • Mechanism: If Phase II conjugation is saturated, the catechol metabolite (see Fig 1) can oxidize to an o-quinone. This electrophile can covalently bind to hepatic proteins or deplete glutathione (GSH), leading to oxidative stress and hepatocellular necrosis.

Hypersensitivity (Class Effect)
  • Mechanism: Sulfonamide moieties are known structural alerts for Type I (IgE-mediated) and Type IV (T-cell mediated) hypersensitivity reactions (e.g., Stevens-Johnson Syndrome).

  • Warning: Researchers handling the powder must use respiratory protection to prevent sensitization.

Part 4: Experimental Protocols for Safety Assessment

To validate the predictive profile above, the following standardized protocols should be executed.

Protocol A: In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine the IC50 in HepG2 (liver) and HEK293 (kidney) cells to assess basal toxicity.

  • Preparation: Dissolve compound in DMSO (stock 100 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.5%).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Aspirate medium; add 100 µL of compound dilutions (0.1 µM to 100 µM). Include Vehicle Control (DMSO) and Positive Control (Doxorubicin).

  • Incubation: Incubate for 48 hours.

  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Solubilize crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate % Viability vs. Control.

    • Threshold: IC50 < 10 µM indicates high cytotoxicity risk.

Protocol B: Ames Test (Mutagenicity)

Purpose: Assess genotoxic potential of the sulfonamide and its metabolites.

  • Strains: Salmonella typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform assay +/- S9 liver fraction (to generate the catechol metabolite).

  • Method: Pre-incubation method. Mix bacteria + Compound (up to 5 mg/plate) + S9 mix. Incubate 20 min at 37°C.

  • Plating: Add top agar, pour onto minimal glucose agar plates. Incubate 48h.

  • Scoring: Count revertant colonies.

    • Positive Result: >2-fold increase in colonies over solvent control.

Part 5: Decision Logic for Researchers

Use this workflow to determine if the compound is safe for your specific application.

SafetyWorkflow Figure 2: Safety Assessment Decision Tree Start Start: Risk Assessment CheckSolubility Check Solubility (pH 7.4) Start->CheckSolubility InVitroTox Run MTT Assay (HepG2) CheckSolubility->InVitroTox Decision1 IC50 < 10 µM? InVitroTox->Decision1 Stop STOP: High Toxicity Risk Decision1->Stop Yes Proceed1 Proceed to Ames Test Decision1->Proceed1 No Decision2 Ames Positive? Proceed1->Decision2 StopGenotox STOP: Genotoxic Decision2->StopGenotox Yes ProceedVivo Safe for In Vivo (Mouse) Decision2->ProceedVivo No

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. Link

  • Bolton, J. L., et al. (2000). Role of quinones in toxicology. Chemical Research in Toxicology, 13(3), 135-160. Link

  • Santa Cruz Biotechnology. (2024). This compound Product Data Sheet. Link

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. Link

Sources

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid. This molecule, containing both a carboxylic acid and a sulfonamide functional group, presents unique challenges for chromatographic retention and peak shape. This guide provides a comprehensive protocol, from initial method development to full validation according to the International Council for Harmonisation (ICH) guidelines, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a molecule of interest in pharmaceutical development, requiring a reliable and robust analytical method for its quantification. The presence of both an acidic carboxylic acid and a sulfonamide moiety necessitates careful control of mobile phase pH to ensure consistent retention and symmetrical peak shapes. This document outlines a logical, science-driven workflow for developing a stability-indicating HPLC method with UV detection.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of effective HPLC method development.

2.1. Chemical Structure

G node1 O=S(=O)(NCC(O)=O)c1ccc(OCC)c(OCC)c1

Caption: Chemical structure of this compound.

2.2. Predicted Physicochemical Properties

  • pKa: The molecule possesses two acidic protons: one on the carboxylic acid and one on the sulfonamide nitrogen. The carboxylic acid pKa is predicted to be around 4.4, similar to 3,4-diethoxyphenylacetic acid[1]. The sulfonamide proton is generally less acidic, with a pKa typically in the range of 9-11. For chromatographic purposes, the carboxylic acid pKa is of primary concern.

  • UV Absorbance: The presence of the substituted benzene ring suggests strong UV absorbance. A UV scan would be ideal, but a starting detection wavelength of 254-270 nm is a reasonable starting point, as is common for sulfonamides[2].

  • Solubility: The molecule has both polar (carboxylic acid, sulfonamide) and non-polar (diethoxyphenyl group) regions, suggesting solubility in a mixture of water and organic solvents like methanol or acetonitrile.

2.3. Initial Chromatographic Approach

Based on these properties, a reversed-phase HPLC method is the logical choice. To ensure good retention and peak shape for the acidic analyte, the mobile phase pH should be controlled to suppress the ionization of the carboxylic acid group. A pH of approximately 2.5-3.0, which is at least 1.5 pH units below the predicted pKa of the carboxylic acid, is a suitable starting point[3][4]. This will ensure the analyte is in its neutral, more retentive form.

HPLC Method Development

The following sections detail a systematic approach to developing a robust HPLC method.

3.1. Instrumentation and Materials

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

  • Columns:

    • Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Waters Symmetry C18 (4.6 x 250 mm, 5 µm)[5]

    • Phenomenex Luna C18(2) (4.6 x 150 mm, 5 µm)

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • Phosphoric acid (85%)

    • Formic acid (99%)

    • This compound reference standard

3.2. Workflow for Method Development

The development process follows a logical progression from initial screening to final optimization.

Caption: HPLC Method Development Workflow.

3.3. Step-by-Step Protocol for Method Development

Step 1: Preparation of Stock and Working Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

Step 2: Initial Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

ParameterInitial ConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.1)Suppresses ionization of the carboxylic acid, promoting retention and good peak shape. Phosphate buffers have a low UV cutoff, which is beneficial for UV detection[3].
Mobile Phase B AcetonitrileCommon organic modifier in reversed-phase HPLC with good UV transparency.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A versatile C18 column suitable for a wide range of analytes.
Gradient 10-90% B over 15 minutesA broad gradient to determine the approximate elution time of the analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Detection DAD, 265 nmA common wavelength for sulfonamides, offering good sensitivity[6]. A full UV spectrum should be acquired to determine the optimal wavelength.
Injection Volume 10 µLA standard injection volume.

Step 3: Optimization of Chromatographic Parameters

  • Organic Modifier Selection: Compare the peak shape and resolution obtained with acetonitrile and methanol as the organic modifier. While both are suitable, they offer different selectivities[7].

  • pH Optimization: If peak tailing is observed, adjust the pH of the aqueous mobile phase. Prepare mobile phases with 0.1% formic acid (pH ~2.7) and compare the chromatography to that with 0.1% phosphoric acid. The goal is to be at least 1.5-2 pH units away from the analyte's pKa[4].

  • Gradient Optimization: Once the analyte's approximate elution time is known from the initial screening gradient, a more focused gradient can be developed to reduce the run time while maintaining adequate resolution from any impurities.

  • Column Chemistry Screening: If the desired peak shape or resolution is not achieved, screen different C18 columns. Columns with different end-capping or silica properties can offer alternative selectivities.

Final Optimized HPLC Method

The following method was determined to be optimal for the analysis of this compound.

ParameterOptimized Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Gradient 30-70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection DAD, 268 nm
Injection Volume 10 µL

Method Validation Protocol

The optimized method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[8]. The validation will assess specificity, linearity, range, accuracy, precision, and robustness.

5.1. System Suitability

Before each validation run, a system suitability test must be performed by injecting the working standard solution six times.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%

5.2. Specificity

Specificity is the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products[9]. This is demonstrated by comparing the chromatograms of a blank (diluent), a placebo (if applicable), the working standard, and a spiked sample. Peak purity analysis using the DAD is also performed to ensure no co-eluting peaks.

5.3. Linearity and Range

Linearity is established by preparing a series of at least five concentrations of the analyte across a specified range. The range for this assay is typically 80-120% of the target concentration.

  • Procedure: Prepare calibration standards at 50, 80, 100, 120, and 150 µg/mL.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

5.4. Accuracy

Accuracy is determined by analyzing samples with known concentrations of the analyte (spiked samples) and comparing the measured value to the true value.

  • Procedure: Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

5.5. Precision

Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Analyze six replicate samples of the working standard solution (100 µg/mL) on the same day. The %RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision: Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The cumulative %RSD for both days should be ≤ 2.0%.

5.6. Robustness

Robustness is evaluated by making small, deliberate changes to the method parameters and observing the effect on the results.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the development and validation of a robust RP-HPLC method for the quantification of this compound. By systematically evaluating and optimizing critical chromatographic parameters, a reliable method suitable for quality control and stability testing can be established, ensuring compliance with regulatory expectations as outlined by the ICH[9][10][11].

References

  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]

  • Papadoyannis, I., Samanidou, V., & Papadaki, A. (2014). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Liquid Chromatography & Related Technologies, 37(12), 1695-1710. [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 544. [Link]

  • Kumar, P., & Kumar, A. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. [Link]

  • Patel, D. B., & Patel, N. J. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6959. [Link]

  • Pietron, W. J., et al. (2013). Determination of five sulfonamides in medicated feedingstuffs by liquid chromatography with ultraviolet detection. Bulletin of the Veterinary Institute in Pulawy, 57(4), 545-552. [Link]

  • Crawford, S. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1989. [Link]

  • Wang, Y., et al. (2023). Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega, 8(30), 27282-27292. [Link]

  • Samanidou, V. F., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of the Hellenic Veterinary Medical Society, 65(3), 181-190. [Link]

  • Various Authors. (2022, August 19). How do you choose a mobile phase in HPLC? Quora. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • Element Lab Solutions. (n.d.). HPLC Solvent Selection. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]

  • de Filippis, G. M. M., et al. (2024). Simultaneous HPLC/UV detection of sulfonamides in milk using fabric phase sorptive extraction. Semina. Ciencias Exatas e Tecnologicas (Online), 45. [Link]

  • Phenomenex. (2022, May 20). Choosing Columns for Polar Acidic Molecules. [Link]

  • Batista, A. P. S., et al. (2018). Photolysis of sulfamethazine using UV irradiation in an aqueous medium. RSC Advances, 8(2), 923-931. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?[Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. [Link]

  • Agilent Technologies. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ChemBK. (2024, April 9). 3,4-diethoxy phenyl acetic acid. [Link]

  • Kumar, D., et al. (2021). Physico-chemical Characteristics of Amino Acids in Aqueous Solution of Amikacin Sulphate. Journal of Solution Chemistry, 50(8), 1161-1183. [Link]

Sources

Solubility of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic Acid

Executive Summary

This guide provides a technical framework for solubilizing This compound , a bifunctional compound containing a lipophilic diethoxy-phenyl tail and a polar sulfonamido-acetic acid headgroup.

Due to its amphiphilic nature and ionizable functional groups (carboxylic acid and sulfonamide), this compound exhibits pH-dependent aqueous solubility. While Dimethyl Sulfoxide (DMSO) serves as the universal solvent for stock preparation, aqueous dilution requires strict pH control to prevent precipitation. This note outlines protocols for generating high-concentration stocks and stable aqueous working solutions for biological assays.

Physicochemical Context

To design a robust solubility protocol, we must first understand the molecule's behavior in solution.

  • Chemical Structure Analysis:

    • Lipophilic Domain: 3,4-Diethoxyphenyl group. Increases LogP, driving poor water solubility in the non-ionized state.

    • Acidic Domain: Acetic acid moiety (

      
      ) and Sulfonamide moiety (
      
      
      
      ).
  • Solubility Logic:

    • In DMSO: The compound is highly soluble due to DMSO's ability to disrupt hydrogen bonding and solvate both the aromatic ring and the polar sulfonyl group.

    • In Water (pH < 4): The molecule exists in its neutral, protonated form. Solubility is low (likely < 1 mg/mL) due to the dominance of the lipophilic tail.

    • In Water (pH > 7): Deprotonation of the carboxylic acid yields a mono-anion, significantly increasing solubility.

Protocol 1: Preparation of DMSO Stock Solutions

Objective: Create a stable, high-concentration Master Stock (typically 10 mM to 100 mM) for long-term storage.

Materials:

  • Solid this compound (Store desiccated at 4°C).

  • Anhydrous DMSO (Grade: ACS Spectrophotometric or Cell Culture Grade,

    
     99.9%).
    
  • Vortex mixer.

  • Amber glass vials (to prevent photodegradation).

Procedure:

  • Weighing: Accurately weigh 10 mg of the solid compound into a sterile amber vial.

  • Calculation: Calculate the volume of DMSO required for a 50 mM stock.

    • MW (Approx): ~303.33 g/mol (Based on formula

      
      ).
      
    • Volume (

      
      ) = (Mass (mg) / MW ( g/mol )) × (1,000,000 / Concentration (mM))
      
    • Example: For 10 mg:

      
      .
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless.

    • Note: If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    ) to avoid freeze-thaw cycles. Store at -20°C.
    

Validation: Visually inspect for "schlieren" lines (swirls indicating incomplete mixing) or precipitate. The solution must be optically clear.

Protocol 2: Aqueous Solubility & pH Adjustment

Objective: Dilute DMSO stock into aqueous buffers without precipitation (The "Crash-Out" Effect).

The Critical Variable: pH Direct dilution into unbuffered water often causes the pH to drop (due to the compound's acidity) or remain neutral where the compound is less soluble. You must maintain a pH > 7.0.

Recommended Buffers:

  • PBS (Phosphate Buffered Saline), pH 7.4: Good for cell assays.

  • Tris-HCl, pH 8.0: Better solubilizing power for acidic compounds.

Step-by-Step Dilution Workflow:

SolubilityWorkflow Solid Solid Compound DMSO_Stock 50 mM DMSO Stock (Clear Solution) Solid->DMSO_Stock Dissolve in DMSO Dilution_Acid Dilution into Water (pH < 5) DMSO_Stock->Dilution_Acid 1:100 Dilution Dilution_Base Dilution into PBS (pH 7.4) DMSO_Stock->Dilution_Base 1:100 Dilution Result_Ppt Precipitate Forms (Unusable) Dilution_Acid->Result_Ppt Protonation Result_Sol Stable Working Soln (Ready for Assay) Dilution_Base->Result_Sol Ionization

Figure 1: Decision tree for aqueous dilution. Successful solubilization requires a buffered environment to maintain ionization.

Procedure:

  • Prepare the target buffer (e.g., PBS pH 7.4).

  • Slow Addition: While vortexing the buffer, slowly add the DMSO stock.

    • Rule of Thumb: Keep final DMSO concentration

      
       0.5% (v/v) for cell-based assays to avoid solvent toxicity.
      
  • Visual Check: Inspect for turbidity immediately.

    • If cloudy: The concentration is above the solubility limit at this pH.

    • Remedy: Adjust pH to 8.0 using 0.1 N NaOH or reduce the working concentration.

Data Summary: Solubility Thresholds

The following values are estimated based on the structure-property relationships (SPR) of sulfonamido-acetic acid derivatives.

Solvent SystemSolubility PotentialMechanismApplication
Anhydrous DMSO High (> 100 mM)Dipolar aprotic solvationMaster Stock Storage
Water (pH 2-4) Low (< 0.1 mM)Neutral species aggregationNone (Avoid)
PBS (pH 7.4) Moderate (~1 - 5 mM)Carboxylate anion formationCell Culture / ELISA
0.1 N NaOH High (> 10 mM)Dianion formationChemical Synthesis Workup
Ethanol Moderate (~10 mM)Polar organic solvationFormulation / Topical

Troubleshooting & FAQs

Q: My solution precipitated after 24 hours at 4°C. Why? A: Solubility is temperature-dependent. At 4°C, molecular motion decreases, promoting crystal lattice formation. Always equilibrate solutions to Room Temperature (RT) and vortex before use.

Q: Can I use water instead of PBS? A: Only if you manually adjust the pH. Dissolving this acid in pure water will lower the pH, driving the equilibrium toward the insoluble protonated form. Always use a buffered system.

Q: How do I measure the exact solubility? A: Use the "Shake-Flask" method:

  • Add excess solid to the buffer.

  • Shake for 24 hours at RT.

  • Filter through a 0.22

    
     PVDF membrane.
    
  • Quantify the filtrate using HPLC-UV (detecting the phenyl ring absorption at ~254 nm).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. Link

  • Sigma-Aldrich (Merck). (n.d.). Solubility Protocols for Amino Acid Derivatives. Link

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Sulfonamide Derivatives. Link

Technical Application Note: Bioavailability Enhancement & Delivery Systems for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

[1]

Executive Summary & Compound Profiling

The compound {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid represents a classic challenge in modern drug delivery: a "brick dust" molecule characterized by a lipophilic aromatic core (diethoxyphenyl) and a polar, ionizable tail (sulfonylamino-acetic acid).

For researchers targeting this molecular class, the primary barrier to bioavailability is dissolution rate-limited absorption . The presence of the sulfonamide moiety (


Physicochemical Profile (Predicted)
ParameterValue / CharacteristicFormulation Implication
Molecular Weight ~303.33 g/mol Low MW favors permeability.
LogP (Octanol/Water) ~2.5 – 3.2 (Est.)Moderate lipophilicity; suitable for lipid systems.
pKa (Acidic) ~3.8 (Carboxylic acid)Solubility increases at pH > 5.0.
pKa (Sulfonamide) ~10.5 (Weakly acidic)Negligible ionization at physiological pH.
BCS Classification Class II Low Solubility / High Permeability.[1]

Formulation Decision Matrix

Do not default to a single method. Use the following logic flow to select the optimal delivery system based on your specific stage of development (Preclinical vs. Clinical).

FormulationStrategyStartStart: this compoundCheck_DoseTarget Dose Requirement?Start->Check_DoseLow_DoseLow Dose (<10 mg/kg)Check_Dose->Low_DoseHigh PotencyHigh_DoseHigh Dose (>10 mg/kg)Check_Dose->High_DoseSolubility LimitedStrategy_SaltSTRATEGY 1:In-situ Salt Formation(Tromethamine/Sodium)Low_Dose->Strategy_SaltSimplest PathStrategy_ASDSTRATEGY 2:Amorphous Solid Dispersion(HPMCAS/PVPVA)High_Dose->Strategy_ASDSolid State StabilityStrategy_LipidSTRATEGY 3:SEDDS/LNP(Lipid Nanocarriers)High_Dose->Strategy_LipidIf Food Effect Expected

Figure 1: Strategic decision tree for selecting the formulation vehicle based on dose requirements and physicochemical constraints.

Protocol A: Amorphous Solid Dispersion (ASD)

Best For: Maximizing "spring and parachute" supersaturation in the GI tract. Mechanism: The polymer (HPMCAS) inhibits recrystallization of the diethoxyphenyl core while the enteric nature protects the drug from gastric precipitation.

Materials
  • API: this compound

  • Polymer: HPMCAS-MF (Hydroxypropyl Methylcellulose Acetate Succinate, Medium Fine) or PVPVA 64.

  • Solvent: Acetone:Water (90:10 v/v) or Methanol.

Step-by-Step Methodology (Spray Drying)
  • Feed Solution Preparation:

    • Dissolve the API in Acetone/Water to achieve a 5% w/v solids loading.

    • Add HPMCAS-MF to achieve a 1:3 Drug:Polymer ratio .

    • Critical Step: Sonicate for 20 mins to ensure complete dissolution. A clear solution is mandatory; any turbidity indicates potential nucleation sites.

  • Spray Drying Parameters (Büchi B-290 Scale):

    • Inlet Temperature: 85°C

    • Outlet Temperature: 50–55°C (Must be < Tg of the polymer to prevent stickiness).

    • Aspirator: 100%

    • Pump Rate: 15-20% (Adjust to maintain outlet temp).

  • Secondary Drying:

    • Collect the powder from the cyclone.

    • Vacuum dry at 40°C for 24 hours to remove residual solvent (Acetone limit < 5000 ppm).

  • Characterization (Go/No-Go):

    • DSC: Run a heat ramp. Success Criteria: Single Glass Transition (Tg) and absence of melting endotherm (

      
      ).
      
    • PXRD: Success Criteria: Halo pattern (amorphous) vs. sharp peaks (crystalline).

Protocol B: Lipid-Based Self-Emulsifying System (SEDDS)

Best For: Enhancing lymphatic transport and bypassing hepatic first-pass metabolism.

Materials
  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate).

  • Surfactant: Cremophor EL or Tween 80.

  • Co-Surfactant: Transcutol P (Diethylene glycol monoethyl ether).

Formulation Workflow

SEDDS_WorkflowMix1. Mix Excipients(Oil/Surf/Co-Surf)Load2. Load API(Sat. Solubility @ 50°C)Mix->LoadCool3. Cool to RT(Equilibrium)Load->CoolEmulsify4. Aqueous Dispersion(1:100 Dilution)Cool->EmulsifyMeasure5. QC Check(Droplet Size < 200nm)Emulsify->Measure

Figure 2: Preparation workflow for Self-Emulsifying Drug Delivery Systems (SEDDS).

Step-by-Step Methodology
  • Vehicle Preparation:

    • Prepare a ternary mixture: Capryol 90 (20%) / Tween 80 (40%) / Transcutol P (40%) .

    • Vortex for 2 minutes until a single isotropic phase forms.

  • Drug Loading:

    • Add this compound in increments of 10 mg/g.

    • Heat to 50°C under magnetic stirring (300 rpm) for 1 hour.

    • Continue adding API until saturation is observed (precipitate fails to dissolve).

  • Equilibration:

    • Allow the mixture to stand at 25°C for 24 hours.

    • Centrifuge at 10,000 rpm for 10 mins to remove undissolved API.

    • Collect the supernatant (the loaded SEDDS pre-concentrate).

  • Dispersion Test:

    • Dilute 1 mL of SEDDS into 250 mL of 0.1N HCl (simulated gastric fluid).

    • Success Criteria: Formation of a clear to slightly bluish microemulsion within 2 minutes.

Analytical Validation: Dissolution Testing

Standard UV-Vis may suffer interference from the aromatic rings in the excipients. Use HPLC for quantification.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Keeps the carboxylic acid protonated/stable).

    • B: Acetonitrile.[2][3]

    • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: UV @ 254 nm (Targeting the phenyl sulfonyl chromophore).

  • Flow Rate: 1.0 mL/min.

Dissolution Setup (USP Apparatus II)
ParameterSettingRationale
Medium pH 6.8 Phosphate BufferMimics intestinal environment where the acid is soluble.
Volume 900 mLEnsures Sink Conditions.
Paddle Speed 50 RPMStandard hydrodynamics.
Sampling 5, 10, 15, 30, 60 minCaptures the "spring" effect of ASDs.

References

  • FDA Guidance for Industry. (2017). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Forms Containing High Solubility Drug Substances. U.S. Food and Drug Administration. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[4] Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. [Link]

Application Notes and Protocols for the Extraction of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid from Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Bioanalytical Challenges of a Novel Sulfonamide

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid is a molecule characterized by a sulfonamide linkage and a carboxylic acid moiety, conferring acidic properties and a degree of polarity. The diethoxyphenyl group adds a significant hydrophobic character. Accurate quantification of this and similar molecules in biological matrices such as plasma, urine, and tissue homogenates is fundamental to understanding its pharmacokinetic and pharmacodynamic profile in drug development. The inherent complexity of these biological samples, which are rich in proteins, lipids, salts, and other endogenous components, necessitates robust and reliable extraction methods to isolate the analyte of interest and minimize matrix effects prior to analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

This guide provides a detailed examination of three principal extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The protocols are designed to be both practical and scientifically rigorous, grounded in established bioanalytical principles and regulatory expectations for method validation.[1][2][3][4][5] The choice of method will ultimately depend on the required sensitivity, sample throughput, and the specific nature of the biological matrix.

Analyte Profile: this compound

A foundational understanding of the analyte's physicochemical properties is critical for developing an effective extraction strategy.

  • Structure: C12H17NO6S

  • Molecular Weight: 303.33 g/mol [6]

  • Key Functional Groups:

    • Carboxylic Acid (-COOH): This group is acidic and will be ionized (negatively charged) at physiological pH. Adjusting the pH to be at least 2 units below its pKa will render it neutral, a key consideration for LLE and SPE.

    • Sulfonamide (-SO2NH-): The amide proton of the sulfonamide group is weakly acidic.

    • Diethoxyphenyl Group: This aromatic group with two ethoxy substituents provides a significant degree of hydrophobicity, which can be exploited in reversed-phase SPE and LLE with appropriate organic solvents.

Based on this structure, the analyte is an acidic, moderately polar molecule with significant hydrophobic character.

Method 1: Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, particularly plasma and serum.[7][8] It is often employed in high-throughput screening environments where speed is prioritized over absolute cleanliness of the extract. The underlying principle is the denaturation and precipitation of proteins by altering the solvent environment, typically with the addition of an organic solvent or a strong acid.[9][10]

Causality Behind Experimental Choices in PPT

The choice of precipitating agent is critical. Acetonitrile is frequently preferred as it generally leads to cleaner extracts and more complete protein removal compared to methanol. Trichloroacetic acid (TCA) is another effective precipitant but can be harsh and may cause degradation of certain analytes.[7][8] Given the structure of this compound, acetonitrile is a suitable starting point. A 3:1 ratio of acetonitrile to plasma is typically sufficient to ensure effective protein precipitation.

Protocol: PPT for Plasma Samples
  • Sample Aliquoting: In a clean microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Spiking: Add the internal standard solution (in a small volume of solvent compatible with acetonitrile) to the plasma sample.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and complete protein denaturation.

  • Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully aspirate the supernatant and transfer it to a clean tube or a 96-well plate for direct injection or further processing (e.g., evaporation and reconstitution).

Visualization of the PPT Workflow

PPT_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Plasma 100 µL Plasma IS Spike with Internal Standard Plasma->IS ACN Add 300 µL Ice-Cold Acetonitrile IS->ACN Vortex Vortex for 60s ACN->Vortex Centrifuge Centrifuge at >10,000 x g for 10 min Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Protein Precipitation Workflow.

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase.[11] For acidic compounds like this compound, pH adjustment is a critical step to ensure the analyte is in its neutral, more organic-soluble form.

Causality Behind Experimental Choices in LLE

To extract our acidic analyte from an aqueous biological sample (e.g., plasma or urine), we must first neutralize the carboxylic acid group to increase its hydrophobicity. This is achieved by acidifying the sample to a pH at least two units below the analyte's pKa. A common choice for the organic extraction solvent is ethyl acetate, which has an intermediate polarity suitable for a molecule with both hydrophobic and polar characteristics. The choice of solvent can be optimized, with other options including methyl tert-butyl ether (MTBE) or a mixture of dichloromethane and isopropanol.[12][13]

Protocol: LLE for Urine and Plasma Samples
  • Sample Preparation:

    • Urine: To 500 µL of urine in a glass tube, add the internal standard.

    • Plasma: To 200 µL of plasma, add 200 µL of water and the internal standard.

  • pH Adjustment: Add 50 µL of 1M hydrochloric acid (HCl) to acidify the sample to approximately pH 2-3. Vortex briefly.

  • Extraction: Add 2 mL of ethyl acetate.

  • Mixing: Cap the tube and vortex for 2 minutes, or use a mechanical shaker for 15 minutes to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.

Visualization of the LLE Workflow

LLE_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Preparation Sample 500 µL Urine or Diluted Plasma IS Spike with Internal Standard Sample->IS Acidify Acidify to pH 2-3 with 1M HCl IS->Acidify Solvent Add 2 mL Ethyl Acetate Acidify->Solvent Mix Vortex for 2 min Solvent->Mix Centrifuge Centrifuge at 3,000 x g for 5 min Mix->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate to Dryness Collect->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction Workflow.

Method 3: Solid-Phase Extraction (SPE)

SPE is a highly versatile and selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while matrix interferences are washed away.[14][15] For an acidic compound with hydrophobic characteristics, a mixed-mode anion exchange polymer is an excellent choice.[16][17] This type of sorbent offers dual retention mechanisms: ion exchange for the negatively charged carboxylic acid and reversed-phase interaction for the diethoxyphenyl group. This dual-mode retention provides superior selectivity and results in cleaner extracts compared to PPT and LLE.[18]

Causality Behind Experimental Choices in SPE

A mixed-mode strong anion exchange (SAX) sorbent is proposed. The protocol involves conditioning the sorbent, loading the sample under conditions where the analyte is ionized (neutral or slightly basic pH) to promote ionic binding, washing away interferences, and finally eluting the analyte by disrupting both the ionic and hydrophobic interactions. The wash steps are designed to remove different types of interferences: a slightly basic wash to remove neutral and basic compounds, and a non-polar wash with a weak organic solvent to remove hydrophobically bound interferences. Elution is achieved with an acidified organic solvent, which neutralizes the carboxylic acid (disrupting the ionic bond) and is strong enough to disrupt the reversed-phase interaction.

Protocol: Mixed-Mode SPE for Plasma and Tissue Homogenates
  • Sample Pre-treatment:

    • Plasma: Dilute 200 µL of plasma with 600 µL of 2% ammonium hydroxide in water.

    • Tissue Homogenate: Centrifuge the homogenate to pellet cellular debris. Dilute the supernatant 1:3 with 2% ammonium hydroxide in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode strong anion exchange SPE cartridge (e.g., 30 mg, 1 mL) sequentially with:

    • 1 mL Methanol

    • 1 mL Water

    • 1 mL 2% Ammonium Hydroxide in water

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge sequentially with:

    • 1 mL 2% Ammonium Hydroxide in water

    • 1 mL Methanol

  • Elution: Elute the analyte with 1 mL of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of mobile phase.

Visualization of the SPE Workflow

SPE_Workflow cluster_0 Cartridge Preparation cluster_1 Sample Processing cluster_2 Analysis Preparation Condition Condition 1. Methanol 2. Water 3. 2% NH4OH Load Load Pre-treated Sample Condition->Load Wash1 Wash 1 2% NH4OH Load->Wash1 Wash2 Wash 2 Methanol Wash1->Wash2 Elute Elute 2% Formic Acid in ACN Wash2->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid-Phase Extraction Workflow.

Method Validation: Ensuring Trustworthiness and Regulatory Compliance

The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[1] All extraction methods must be rigorously validated in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][19] Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the degree of scatter between a series of measurements, respectively.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response from an extracted sample to that of a non-extracted standard.

  • Matrix Effect: The alteration of analyte response due to co-eluting substances from the biological matrix.

  • Calibration Curve: The relationship between the instrumental response and known concentrations of the analyte.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Quantitative Data Summary

The following table outlines typical acceptance criteria for these validation parameters.

Validation ParameterAcceptance Criteria (FDA/ICH M10)[1][2][19]
Accuracy Mean value should be within ±15% of the nominal value (±20% at LLOQ)
Precision Coefficient of variation (CV) should not exceed 15% (20% at LLOQ)
Recovery Should be consistent, precise, and reproducible
Matrix Factor CV of the IS-normalized matrix factor should not exceed 15%
Calibration Curve Correlation coefficient (r²) ≥ 0.99; at least 75% of standards must meet accuracy criteria

Conclusion

The selection of an appropriate extraction method for this compound from biological samples is a critical step in the bioanalytical workflow. Protein precipitation offers a rapid, high-throughput solution, while liquid-liquid extraction provides a cleaner extract with moderate selectivity. For the highest degree of selectivity and extract cleanliness, particularly for complex matrices or when low detection limits are required, solid-phase extraction using a mixed-mode sorbent is the recommended approach. Regardless of the method chosen, a comprehensive validation that adheres to international regulatory guidelines is mandatory to ensure the generation of reliable and defensible data in drug development.[1][2][3]

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • The European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration (FDA). (2024). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • Riahi, S., et al. (2024). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Molecules, 29(1), 123. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Norlab. (n.d.). Acidic, Basic, and Neutral Drug Screen of Hydrolyzed Urine Using Supported Liquid Extraction Prior to LC-MS/MS Analysis. [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. [Link]

  • Idaho State Police Forensic Services. (2014). Urine Toxicology 2.4 Liquid-Liquid Extraction Methods for Qualitative GC/MSD Confirmation. [Link]

  • Scheurer, J., & Moore, C. M. (1992). Solid-phase Extraction of Drugs From Biological Tissues--A Review. Journal of analytical toxicology, 16(4), 264–269. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]

  • Kumar, A., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian journal of clinical biochemistry, 31(3), 332–336. [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. [Link]

  • Wikipedia. (n.d.). Protein precipitation. [Link]

  • Agilent Technologies. (2017). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. [Link]

  • Genetic Engineering & Biotechnology News. (2025). New Extraction Technique Tested on Polar Metabolites in Human Plasma. [Link]

  • Agilent Technologies. (n.d.). Fractionation of Acidic, Basic, and Neutral Drugs from Urine with an SPE Mixed Mode Strong Anion Exchange Polymeric Resin (Agilent SampliQ-SAX). [Link]

  • Oxford Academic. (n.d.). Solid-Phase Extraction of Drugs from Biological Tissues—A Review. [Link]

  • Al-Busaidi, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC advances, 12(45), 29281–29302. [Link]

  • Wójcik, M., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329. [Link]

  • ResearchGate. (2025). Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. [Link]

  • Ulmer, C. Z., et al. (2018). Comparing the Extraction Performance in Mouse Plasma of Different Biphasic Methods for Polar and Nonpolar Compounds. Journal of proteome research, 17(8), 2841–2849. [Link]

  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for {[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility challenges encountered with this compound. Our approach is rooted in first principles of physical chemistry to provide not just solutions, but a foundational understanding of the compound's behavior.

The structure of this compound presents a classic solubility challenge: a relatively large, hydrophobic core (the diethoxyphenyl group) combined with two distinct acidic functional groups (a carboxylic acid and a sulfonamide). This duality means its aqueous solubility is critically dependent on the solution's pH.

Core Physicochemical Properties (Predicted)

Understanding the fundamental properties of a molecule is the first step in troubleshooting its behavior. The following table summarizes the predicted characteristics that govern the solubility of this compound.

PropertyPredicted Value/RangeImplication for Solubility
pKa₁ (Carboxylic Acid) ~4.4The carboxylic acid group will be >99% deprotonated (COO⁻) at pH > 6.4, significantly increasing polarity and aqueous solubility.
pKa₂ (Sulfonamide N-H) ~9-10The sulfonamide proton is less acidic. Deprotonation requires more basic conditions (pH > 11) to achieve a doubly charged anion, which would further enhance solubility.
LogP > 2.5This value indicates a preference for a lipid environment over an aqueous one, highlighting the molecule's inherent hydrophobicity when in its neutral, protonated state.
Molecular Weight 305.34 g/mol The moderate molecular weight contributes to the solubility challenge, as larger molecules require more energy to be solvated.

Frequently Asked Questions & Troubleshooting Protocols

Q1: My this compound is not dissolving in water or my neutral phosphate-buffered saline (PBS, pH 7.4). Why is this happening?

Answer: This is the most common issue and is directly related to the compound's pH-dependent ionization state. At neutral or acidic pH, the carboxylic acid group is largely protonated (COOH), rendering the molecule neutral and allowing the hydrophobic diethoxyphenyl group to dominate its behavior, leading to very poor aqueous solubility.

The key is to deprotonate the acidic groups to create a charged, more polar species that readily interacts with water. The carboxylic acid (pKa ~4.4) is the primary target for deprotonation. While a buffer at pH 7.4 is above this pKa, the dissolution kinetics can be very slow. You may not be providing enough basic equivalents or time to drive the dissolution.

The diagram below illustrates the different ionic forms of the molecule as a function of pH. The anionic forms (middle and right) are significantly more water-soluble than the neutral form (left).

G cluster_low_ph Low pH (< 3) cluster_mid_ph Mid pH (6-8) cluster_high_ph High pH (> 11) low_ph R-SO₂NH-CH₂-COOH (Neutral, Poorly Soluble) mid_ph R-SO₂NH-CH₂-COO⁻ (Anionic, More Soluble) low_ph->mid_ph + OH⁻ (deprotonates COOH) high_ph R-SO₂N⁻-CH₂-COO⁻ (Dianionic, Highly Soluble) mid_ph->high_ph + OH⁻ (deprotonates SO₂NH)

Caption: Ionization states of the molecule at different pH ranges.

Q2: What is the best general-purpose method to improve the aqueous solubility for cell culture or enzymatic assays?

Answer: For most applications, a combination of pH adjustment and the use of a co-solvent is the most effective and practical strategy. The goal is to first create a highly concentrated stock solution in an organic solvent and then carefully dilute this stock into your final aqueous medium.

Causality: The organic solvent (co-solvent) readily dissolves the hydrophobic molecule. When this concentrated stock is diluted into a basic aqueous buffer, the molecule is rapidly dispersed and the basic environment keeps the carboxylic acid deprotonated (ionized), preventing it from precipitating out of solution.[1][2]

Co-SolventMax % in Cell Culture (General)Notes
Dimethyl Sulfoxide (DMSO) < 0.5%Excellent solubilizing power. Use USP grade. Can affect cell differentiation at higher concentrations.
Ethanol (EtOH) < 1.0%Good choice, less toxic than DMSO. Use 200-proof, cell-culture grade.
Dimethylformamide (DMF) < 0.2%High solubilizing power but more toxic than DMSO. Use with caution.
  • Weigh Compound: Accurately weigh 3.05 mg of this compound (MW = 305.34 g/mol ).

  • Add Co-Solvent: Add 1 mL of 100% DMSO to the solid compound.

  • Dissolve: Vortex or sonicate gently until the solid is completely dissolved, resulting in a clear 10 mM stock solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Application: To make a 10 µM final concentration in your assay, perform a 1:1000 dilution of the stock (e.g., 1 µL of stock into 1 mL of your final aqueous buffer). Crucially, ensure your final buffer has a pH ≥ 7.2 to maintain solubility.

Q3: My experiment is sensitive to organic solvents. How can I prepare a purely aqueous, high-concentration stock solution?

Answer: For solvent-sensitive applications, the best method is to form a salt of the compound in situ.[3] By adding a stoichiometric equivalent of a strong base, you convert the weakly acidic compound into its highly soluble alkali metal salt. This is one of the most effective methods for increasing the aqueous solubility of acidic drugs.[3]

  • Weigh Compound: Accurately weigh 30.5 mg of this compound (0.1 mmol) and place it in a sterile 15 mL conical tube.

  • Add Water: Add approximately 8 mL of high-purity water (e.g., Milli-Q). The compound will likely not dissolve and will form a slurry.

  • Prepare Base: Prepare a 1 M stock solution of Sodium Hydroxide (NaOH).

  • Titrate to Dissolution: While vortexing the slurry, add the 1 M NaOH solution dropwise. You will need exactly 1 molar equivalent to deprotonate the more acidic carboxylic acid.

    • Calculation: 0.1 mmol of compound requires 0.1 mmol of NaOH. This corresponds to 100 µL of a 1 M NaOH solution.

  • Observe: As you approach 100 µL of added NaOH, the slurry should clarify into a completely transparent solution. If some solid remains, gentle warming to 37°C or brief sonication can help.

  • Final Volume & pH Check: Adjust the final volume to 10 mL with water. The final pH of this 10 mM solution should be in the range of 8.0-9.0.

  • Sterilization & Storage: Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Q4: I have tried the methods above but am still seeing precipitation over time or at high concentrations. What advanced strategies can I explore?

Answer: If standard pH and co-solvent adjustments are insufficient, you may need to explore more advanced formulation techniques. These methods often require more significant development and characterization.

  • Use of Surfactants: Surfactants form micelles that can encapsulate the hydrophobic portion of the drug, increasing its apparent solubility in water.[2][4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used. Start by preparing your aqueous buffer containing a low concentration (e.g., 0.01% - 0.1%) of the surfactant before attempting to dissolve the compound.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing solubility.[4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Co-Amorphization: For solid formulations, co-amorphization with a suitable co-former, such as another acidic molecule, can prevent crystallization and enhance dissolution rates. Studies have shown that sulfonic acids can be effective co-formers for producing stable and more soluble co-amorphous systems.[5]

Logical Troubleshooting Workflow

If you encounter a solubility issue, follow this systematic workflow to identify the optimal solution for your experimental context.

G start Start: Compound fails to dissolve in aqueous buffer check_solvent Is the experiment sensitive to organic solvents? start->check_solvent salt Action: Prepare aqueous stock via salt formation (Protocol 2) check_solvent->salt Yes cosolvent Action: Prepare concentrated stock in DMSO/EtOH (Protocol 1) check_solvent->cosolvent No salt_fail Still issues? salt->salt_fail salt_success Success: Problem Solved salt_fail->salt_success No advanced Action: Explore advanced methods (Surfactants, Cyclodextrins) salt_fail->advanced Yes cosolvent_fail Still issues? cosolvent->cosolvent_fail cosolvent_success Success: Problem Solved cosolvent_fail->cosolvent_success No cosolvent_fail->advanced Yes contact Consult Formulation Specialist advanced->contact

Caption: A step-by-step decision tree for troubleshooting solubility.

References

  • Monteiro, A., et al. (2022). Sulfonic Acid Derivatives in the Production of Stable Co-Amorphous Systems for Solubility Enhancement. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Capital Resin Corporation. (2025). Understanding 7 Key Properties of Sulfonic Acid. Capital Resin Corporation Blog. Available at: [Link]

  • Britannica. (2026). Sulfonic acid. Britannica. Available at: [Link]

  • Prajapati, R., & Patel, P. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • Gokemi. (n.d.). Sulfonsyre (Sulfonic Acid). Gokemi. Available at: [Link]

  • Chembly. (2026). Understanding Sulfonated Derivatives: Properties and Industrial Applications. Chembly. Available at: [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Veranova. Available at: [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. Available at: [Link]

  • Soni, P., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

Sources

Stability of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Chemical Resilience Profile

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (often referred to as N-(3,4-diethoxyphenylsulfonyl)glycine) exhibits a conditional stability profile under acidic conditions. While the core sulfonamide scaffold is robust against mild hydrolysis, the molecule presents two specific vulnerabilities that researchers often overlook: acid-catalyzed esterification of the carboxylic tail and solubility-driven precipitation due to protonation.

This guide moves beyond generic "store at -20°C" advice to explain why your experiments might fail and how to prevent it.

ParameterStability Rating (pH < 4)Critical Risk Factor
Hydrolysis (S-N Bond) High (Stable)Requires heat (>80°C) + strong mineral acid (6M HCl) to cleave.
Ether Linkage (Ethoxy) High (Stable)Stable in TFA/HCl. Cleaves only with HI, HBr, or Lewis Acids (e.g., BBr₃).
Carboxylic Acid Low (Reactive) High risk of esterification if dissolved in alcohols (MeOH/EtOH) with acid trace.
Solubility Low Protonation of carboxylate (

) causes precipitation in aqueous acid.

Part 1: The Mechanistic Landscape

To troubleshoot effectively, you must visualize the molecule's behavior in your specific solvent system.

Degradation & Transformation Pathways

The following diagram illustrates the three divergent fates of the molecule under acidic stress. Note that Path B (Esterification) is the most common source of "impurity" peaks in HPLC.

StabilityPathways Parent {[(3,4-Diethoxyphenyl)sulfonyl] amino}acetic acid Hydrolysis Hydrolysis Product: Sulfonic Acid + Glycine Parent->Hydrolysis Strong Acid (6M HCl) + Heat (>80°C) Ester Artifact: Methyl/Ethyl Ester Parent->Ester Alcoholic Solvent (MeOH) + Cat. Acid (H+) Precip Physical State: Precipitated Solid Parent->Precip Aqueous Acid (pH < 3) Protonation of -COOH

Figure 1: Reaction pathways under acidic stress. Path B (Yellow) is the most frequent handling error.

Part 2: Troubleshooting Guides & FAQs

Scenario A: "My LC-MS shows a new peak at RRT 1.15 after 24 hours."

Diagnosis: You are likely observing Pseudo-Degradation via Esterification . The Mechanism: The molecule contains a free carboxylic acid tail. If you prepare your sample in Methanol (MeOH) or Ethanol (EtOH) containing 0.1% Formic Acid or TFA, the acid catalyzes the reaction between the solvent and your compound, forming the methyl or ethyl ester.

Corrective Protocol:

  • Check the Mass: Does the new peak show an M+14 (Methyl) or M+28 (Ethyl) mass shift?

  • Solvent Switch: Immediately switch your sample diluent to Acetonitrile/Water or DMSO . Acetonitrile is aprotic and will not esterify the carboxylic acid.

  • Limit Time: If you must use alcohols, analyze within 4 hours of preparation.

Scenario B: "The compound disappears from solution when I lower the pH."

Diagnosis: Isoelectric Precipitation. The Mechanism: This molecule is an N-sulfonyl amino acid.

  • pH > 5: The carboxylic acid is deprotonated (

    
    ), making it water-soluble.
    
  • pH < 3: The carboxylate protonates to the neutral acid form (

    
    ). The sulfonamide nitrogen is not basic enough to protonate significantly. The result is a neutral, hydrophobic molecule that crashes out of aqueous media.
    

Corrective Protocol:

  • Co-solvent Strategy: Do not attempt to dissolve directly in 0.1% aqueous TFA.

  • Dissolution Step: Dissolve the solid in 100% DMSO first (stock concentration: 10–20 mM).

  • Dilution: Dilute into your acidic buffer slowly, ensuring the final organic content (DMSO/MeCN) is >5-10% to maintain solubility of the neutral form.

Scenario C: "I am seeing cleavage of the ether groups."

Diagnosis: False Positive or Harsh Conditions. The Mechanism: The 3,4-diethoxy ether linkage is chemically robust. It does not cleave in standard HPLC acids (0.1% TFA) or even 1M HCl at room temperature. Cleavage requires:

  • Hydriodic acid (HI) or Hydrobromic acid (HBr).[1]

  • Boron Tribromide (BBr₃).[1]

  • Extreme heat (>100°C) in concentrated acid.

Verification: If you suspect ether cleavage (loss of ethyl groups, -28 Da), check for In-Source Fragmentation in your Mass Spectrometer. Aryl ethers often lose alkyl chains inside the ionization source (ESI), appearing as degradation products that do not actually exist in the vial.

Part 3: Validated Experimental Protocols

Protocol 1: Stability-Indicating HPLC Sample Preparation

Use this protocol to verify the integrity of your batch without inducing artifacts.

Reagents:

  • Diluent A: Dimethyl Sulfoxide (DMSO), anhydrous.

  • Diluent B: Acetonitrile (MeCN) / Water (50:50 v/v). NO ALCOHOLS.

Step-by-Step:

  • Weighing: Weigh 1.0 mg of this compound.

  • Primary Solubilization: Add 100 µL of Diluent A (DMSO) . Vortex until clear.

    • Why? Ensures complete dissolution before hitting any acidic buffer.

  • Secondary Dilution: Add 900 µL of Diluent B .

  • Filtration: Filter through a 0.2 µm PTFE filter (Nylon filters may bind acidic compounds).

  • Analysis: Inject onto HPLC using a C18 column.

    • Mobile Phase: Water/MeCN with 0.1% Formic Acid.

    • Note: The short residence time in the column's acidic mobile phase is insufficient to cause degradation.

Protocol 2: Forced Degradation (Acid Hydrolysis)

Use this only if you need to generate the sulfonamide hydrolysis product (Sulfanilic acid derivative) for reference.

  • Dissolve compound in 1M HCl .

  • Heat to 80°C for 4–6 hours.

  • Monitor for the cleavage of the S-N bond (release of Glycine).

  • Note: The ethoxy groups may remain intact even under these conditions, as ether cleavage typically requires HBr/HI [1, 6].

Part 4: Structural Logic & Solubility Diagram

The following graph visualizes the solubility window based on the protonation state of the carboxylic acid tail.

SolubilityState cluster_acid Acidic Conditions (pH < 4) cluster_neutral Neutral/Basic Conditions (pH > 5) NodeAcid Protonated Form (-COOH) Low Aqueous Solubility NodeBase Deprotonated Form (-COO⁻) High Aqueous Solubility NodeAcid->NodeBase  Add Base (NaOH)  

Figure 2: Solubility is pH-dependent. Maintain pH > 5 for aqueous stock solutions, or use DMSO for acidic environments.

References

  • Westin, J. "Cleavage of Ethers - Organic Chemistry." Jack Westin, Link. (Accessed 2026).[2]

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions."[3] Journal of Hazardous Materials, 2012. Cited in ResearchGate, Link.

  • Kim, J., et al. "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides."[4] Inorganic Chemistry, ACS Publications, 2024. Link.

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT, Link.

  • Farmer, S. & Kennepohl, D. "18.3: Reactions of Ethers - Acidic Cleavage."[5] Chemistry LibreTexts, 2024.[5] Link.

  • Thermo Scientific Chemicals. "3,4-Dimethoxyphenylacetic acid Stability Data." ThermoFisher, Link.

Sources

Identification of common impurities in {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for this compound. As researchers and drug development professionals, we understand that achieving high purity is paramount to the success of your experiments. The presence of even minor impurities can lead to ambiguous results, failed assays, and significant delays in your research pipeline.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during the synthesis, purification, and handling of this compound. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you not only to solve immediate problems but also to build a robust, self-validating workflow for future success.

Frequently Asked Questions (FAQs)

Category 1: Synthesis-Related Impurities

Question 1: I've just completed the synthesis of this compound. What are the most probable impurities I should be looking for?

Answer: Based on the common synthetic route—the reaction of 3,4-diethoxybenzenesulfonyl chloride with glycine in the presence of a base—several process-related impurities are frequently observed. Proactively identifying these can significantly streamline your purification and analysis.

The most common impurities include:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 3,4-diethoxybenzenesulfonyl chloride and glycine.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to hydrolysis, especially if moisture is present in the reaction solvents or if an aqueous basic workup is used. This forms the corresponding sulfonic acid.

  • Dimerization/Bis-Sulfonylation: If the reaction conditions, particularly the stoichiometry and rate of addition, are not carefully controlled, a secondary reaction can occur where the initially formed product's nitrogen atom is sulfonated again.

The table below summarizes these key impurities for quick reference during your analytical runs.

Impurity NameChemical StructureOriginTypical Analytical Signature (LC-MS)
3,4-Diethoxybenzenesulfonyl Chloride 3,4-(EtO)₂-Ph-SO₂ClUnreacted Starting Material[M+H]⁺ peak corresponding to the sulfonic acid after in-source hydrolysis.
Glycine H₂N-CH₂-COOHUnreacted Starting MaterialLow molecular weight, highly polar. May elute in the solvent front in reverse-phase HPLC.
3,4-Diethoxybenzenesulfonic Acid 3,4-(EtO)₂-Ph-SO₃HHydrolysis of sulfonyl chloride[M-H]⁻ at m/z 231.06
N-(3,4-Diethoxybenzenesulfonyl)glycine (3,4-(EtO)₂-Ph-SO₂)₂N-CH₂-COOHOver-reaction/Dimerization[M-H]⁻ at m/z 502.10

Question 2: My TLC analysis shows multiple spots, and the crude product is a sticky oil instead of a crystalline solid. What's going wrong?

Answer: This is a classic sign of an incomplete reaction or the formation of multiple side products, which collectively depress the melting point and inhibit crystallization.[1] The presence of multiple spots on a Thin Layer Chromatography (TLC) plate confirms a heterogeneous mixture.[1]

Several factors in your synthesis could be contributing to this issue:

  • Choice of Base: The base used to scavenge the HCl generated during the reaction is critical. Common bases like pyridine or triethylamine (TEA) are effective, but their basicity and steric bulk can influence the reaction rate and the side-product profile.[1] An inappropriate or insufficient amount of base can lead to a low pH environment, promoting side reactions.

  • Reaction Conditions: Ensure the reaction temperature is optimal. Running the reaction too hot can accelerate the formation of byproducts, while a temperature that is too low may result in an incomplete reaction. It is highly advisable to monitor the reaction's progress by TLC to determine the optimal endpoint.[1]

  • Moisture Contamination: As mentioned, water can hydrolyze your sulfonyl chloride starting material. Ensure all glassware is oven-dried and that you are using anhydrous solvents.

The following diagram illustrates the intended reaction pathway versus the formation of common impurities.

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM1 3,4-Diethoxybenzenesulfonyl Chloride Product {[(3,4-Diethoxyphenyl)sulfonyl]amino} acetic acid (Target Product) SM1->Product + Glycine, Base Impurity1 3,4-Diethoxybenzenesulfonic Acid SM1->Impurity1 + H₂O (Hydrolysis) SM2 Glycine Impurity2 Bis-Sulfonylated Product Product->Impurity2 + SM1 (Over-reaction) H2O Water (H₂O) Base Base (e.g., TEA)

Fig 1. Synthetic pathways for the target product and common impurities.
Category 2: Degradation & Stability

Question 3: I successfully purified my compound, but subsequent analysis shows new, minor peaks. What are the likely degradation pathways?

Answer: Even after successful purification, this compound can degrade under certain storage or experimental conditions. Understanding these pathways is key to ensuring the long-term integrity of your material.

The two primary degradation routes are hydrolysis and oxidation:

  • Hydrolysis: The sulfonamide bond (-SO₂-NH-) is generally stable but can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. This would cleave the molecule back into 3,4-diethoxybenzenesulfonic acid and glycine. Similarly, other functionalities in related molecules, such as esters, are known to be sensitive to hydrolysis.[2]

  • Oxidation: While less common under standard storage, the electron-rich diethoxy-substituted phenyl ring can be a target for oxidative degradation, especially if exposed to strong oxidizing agents, light, or reactive oxygen species. This could lead to the formation of hydroxylated or other oxidized species on the aromatic ring. Studies on related sulfonamides have shown that degradation can proceed via hydroxylation and bond cleavage.[3]

G Product {[(3,4-Diethoxyphenyl)sulfonyl]amino} acetic acid Hydrolysis_Prod1 3,4-Diethoxybenzenesulfonic Acid Product->Hydrolysis_Prod1 Hydrolysis (H₂O, H⁺/OH⁻) Hydrolysis_Prod2 Glycine Oxidation_Prod Oxidized Ring Species (e.g., hydroxylated) Product->Oxidation_Prod Oxidation ([O], light)

Fig 2. Primary degradation pathways for the target compound.

To mitigate degradation, we recommend storing the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Category 3: Analytical & Purification Strategies

Question 4: What is the recommended analytical workflow for identifying and quantifying these impurities?

Answer: A multi-technique approach is essential for robust impurity profiling. No single technique can provide all the necessary information. We recommend a tiered workflow for comprehensive analysis.

G Start Crude or Stored Sample HPLC 1. HPLC-UV Analysis Start->HPLC PurityCheck Purity > 95%? HPLC->PurityCheck Assess Purity LCMS 2. LC-MS Analysis PurityCheck->LCMS No End_Pass Qualified for Use PurityCheck->End_Pass Yes NMR 3. Preparative HPLC & NMR Spectroscopy LCMS->NMR Identify Impurity Masses End_Fail Requires Further Purification NMR->End_Fail Confirm Impurity Structures

Sources

Technical Support Center: Navigating the Stability of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and overcome potential degradation of this compound in solution. By understanding the underlying chemical principles and implementing systematic troubleshooting strategies, you can ensure the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My assay results with this compound are inconsistent. Could the compound be degrading in my experimental solutions?

A1: Yes, inconsistent results are a common indicator of compound instability. this compound, like other sulfonamide-containing molecules, can be susceptible to degradation under various experimental conditions. The primary factors influencing its stability in solution are pH, temperature, light exposure, and the solvent system used.[1][2]

Underlying Expertise: The sulfonamide bond is the most likely site of hydrolytic cleavage, particularly under acidic conditions.[1][3] The presence of two electron-donating ethoxy groups on the phenyl ring may influence the electron density of the sulfonyl group, potentially affecting its susceptibility to nucleophilic attack. Furthermore, the acetic acid moiety introduces another potential site for reactions, such as decarboxylation, although this is generally less common under typical experimental conditions.[4]

Troubleshooting Steps:

  • Review your experimental protocol: Carefully examine the pH, temperature, and duration of your experiments. Are there any steps where the compound is exposed to harsh conditions for prolonged periods?

  • Perform a preliminary stability check: Prepare a solution of the compound in your experimental buffer. Analyze it at the beginning of your experiment (t=0) and after the typical duration of your assay using a suitable analytical method like High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound and/or the appearance of new peaks would indicate degradation.

  • Consult the recommended storage and handling conditions: Ensure that the compound is stored as a solid under appropriate conditions (e.g., protected from light and moisture) and that stock solutions are prepared fresh or stored under validated conditions.

Q2: What are the most likely degradation pathways for this compound?

A2: The most probable degradation pathway is the hydrolysis of the sulfonamide (S-N) bond. This would result in the formation of two primary degradation products: 3,4-diethoxyphenylsulfonic acid and aminoacetic acid (glycine).

Authoritative Grounding: The hydrolysis of sulfonamides is a well-documented phenomenon, often catalyzed by acidic or basic conditions.[1][5] While generally more stable in neutral to alkaline pH, accelerated degradation can occur in strongly acidic or basic environments.[1][3]

Proposed Degradation Pathway

graph DegradationPathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Parent [label="this compound"]; Deg1 [label="3,4-Diethoxyphenylsulfonic acid"]; Deg2 [label="Aminoacetic acid (Glycine)"];

Parent -> Deg1 [label="S-N Bond Cleavage\n(Hydrolysis)"]; Parent -> Deg2 [label="S-N Bond Cleavage\n(Hydrolysis)"]; }

Caption: Proposed hydrolytic degradation of this compound.

Other potential, though likely less common, degradation pathways could involve:

  • Oxidation: The phenyl ring or the sulfur atom could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light.[6][7]

  • Photodegradation: Exposure to UV light can induce degradation of sulfonamides.[1]

  • Decarboxylation: The loss of CO2 from the acetic acid moiety is a possibility under certain conditions, such as high heat, but is less likely under typical physiological experimental conditions.[4][8]

Q3: How can I systematically investigate the stability of my compound in different solutions?

A3: A forced degradation study is the standard approach to systematically evaluate the stability of a compound. This involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and develop a stability-indicating analytical method.[9][10]

Trustworthiness through Self-Validation: The goal of a forced degradation study is to achieve a modest level of degradation (typically 5-20%).[11] This ensures that the degradation products are formed at detectable levels without being unrealistic artifacts of excessively harsh conditions.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solutions: Dissolve this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution.

  • Set Up Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution in 0.1 M HCl.

    • Basic Hydrolysis: Dilute the stock solution in 0.1 M NaOH.

    • Neutral Hydrolysis: Dilute the stock solution in purified water.

    • Oxidative Degradation: Dilute the stock solution in a 3% solution of hydrogen peroxide.

    • Thermal Stress: Incubate the solutions from the hydrolysis studies at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose a solution of the compound (in a photostable solvent like water or acetonitrile) to UV light. Include a dark control to differentiate between light-induced and thermal degradation.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis to prevent damage to the analytical column.

  • Analytical Method: Analyze all samples using a stability-indicating HPLC method, typically with a UV or mass spectrometric detector.

Forced Degradation Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution Acid Acidic Hydrolysis (0.1 M HCl) Stock->Acid Base Basic Hydrolysis (0.1 M NaOH) Stock->Base Neutral Neutral Hydrolysis (Water) Stock->Neutral Oxidative Oxidative Degradation (3% H2O2) Stock->Oxidative Photo Photolytic Stress (UV Light) Stock->Photo Thermal Thermal Stress (60°C) Acid->Thermal Sampling Sample at Time Points Acid->Sampling Base->Thermal Base->Sampling Neutral->Thermal Neutral->Sampling Oxidative->Thermal Oxidative->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Samples Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for Sulfonamides

Stress ConditionReagent/ParameterTypical ConditionsLikely Degradation Pathway
Acidic Hydrolysis 0.1 M - 1 M HClRoom Temperature to 60°CS-N bond cleavage[1][3]
Basic Hydrolysis 0.1 M - 1 M NaOHRoom Temperature to 60°CS-N bond cleavage (generally slower than acidic)[1]
Neutral Hydrolysis WaterRoom Temperature to 60°CS-N bond cleavage (slower than acidic/basic)
Oxidation 3% - 30% H₂O₂Room TemperatureOxidation of the sulfur atom or aromatic ring[7]
Thermal Heat40°C - 80°CAcceleration of hydrolysis[12]
Photolytic UV Light (e.g., 254 nm)Ambient TemperaturePhotodegradation, potential for complex reaction pathways[1]
Q4: What are the best practices for preparing and storing solutions of this compound to minimize degradation?

A4: Adhering to best practices for solution preparation and storage is crucial for maintaining the integrity of the compound.

Expert Recommendations:

  • Solvent Selection:

    • For stock solutions, use a high-purity, anhydrous aprotic solvent such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • For aqueous working solutions, prepare them fresh whenever possible. If storage is necessary, conduct a short-term stability study in your specific buffer to determine an acceptable storage duration and temperature.

  • pH Control:

    • Based on general sulfonamide stability, aim for a neutral to slightly alkaline pH (pH 7-9) for your aqueous solutions, if your experimental design allows.[1][5] Avoid strongly acidic conditions.

  • Temperature Management:

    • Keep solutions on ice during experiments whenever feasible. Avoid prolonged exposure to elevated temperatures.[2][12]

  • Protection from Light:

    • Store solutions in amber vials or wrap containers with aluminum foil to protect the compound from light-induced degradation.[1][2]

  • Inert Atmosphere:

    • For long-term storage of sensitive solutions, consider purging the vial with an inert gas like argon or nitrogen before sealing to minimize oxidative degradation.

Table 2: Recommended Storage Conditions

FormatStorage TemperatureContainerAdditional Recommendations
Solid 4°C or -20°CTightly sealed, opaque containerStore in a desiccator to protect from moisture.
Organic Stock Solution -20°C or -80°CAmber glass vials with screw capsAliquot to minimize freeze-thaw cycles.
Aqueous Working Solution 2-8°C (short-term)Amber vials or foil-wrapped tubesPrepare fresh daily. Validate for longer storage.
Q5: What analytical techniques are suitable for monitoring the degradation of this compound?

A5: The most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS).

Authoritative Grounding & Comprehensive References:

  • HPLC with UV Detection: This is a robust method for quantifying the parent compound and its degradation products, provided the degradants have a UV chromophore. A photodiode array (PDA) detector is particularly useful for assessing peak purity.[3]

  • LC-MS: Coupling liquid chromatography with mass spectrometry allows for the identification of degradation products by providing mass-to-charge ratio information. This is invaluable for elucidating degradation pathways.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For isolating and definitively identifying the structure of unknown degradation products, NMR is the gold standard.

Experimental Protocol: Developing a Stability-Indicating HPLC Method

  • Column Selection: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Method Validation:

    • Inject a mixture of the stressed samples (from the forced degradation study).

    • The method is considered "stability-indicating" if the parent compound peak is well-resolved from all degradation product peaks and any peaks from excipients or matrix components.

    • Peak purity analysis using a PDA detector should be performed to confirm that the parent peak is not co-eluting with any degradants.

HPLC Method Development Logic

HPLC_Logic Start Start Method Development Column Select C18 Column Start->Column MobilePhase Develop Gradient (Water/ACN with Acid) Column->MobilePhase InjectStressed Inject Stressed Samples MobilePhase->InjectStressed ResolutionCheck Check Resolution InjectStressed->ResolutionCheck Optimize Optimize Gradient/Mobile Phase ResolutionCheck->Optimize No PeakPurity Perform Peak Purity Analysis ResolutionCheck->PeakPurity Yes Optimize->InjectStressed Validated Method Validated PeakPurity->Validated

Caption: Logic flow for developing a stability-indicating HPLC method.

By implementing these systematic approaches, you can confidently assess the stability of this compound, troubleshoot any issues, and ensure the reliability of your valuable research.

References

  • Toth, B., & Török, D. (2015). Analytical approaches to the OH radical induced degradation of sulfonamide antibiotics in dilute aqueous solutions. Radiation Physics and Chemistry, 109, 84-91. Retrieved from [Link]

  • Białk-Bielińska, A., Stolte, S., Matzke, M., & Kummerer, K. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 262-270. Retrieved from [Link]

  • Chen, J., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to sulfonamides. The ISME Journal, 18(1), wrad003. Retrieved from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • García-Galán, M. J., Díaz-Cruz, M. S., & Barceló, D. (2011). Identification and Determination of Metabolites and Degradation Products of Sulfonamide Antibiotics. In Advanced MS Analysis of Metabolites and Degradation Products – II (pp. 1-26). Retrieved from [Link]

  • Patel, Y., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8. Retrieved from [Link]

  • Al-Aani, H., & Aga, D. S. (2010). Degradation of Sulfonamides in Aqueous Solution by Membrane Anodic Fenton Treatment. Journal of Agricultural and Food Chemistry, 58(1), 446-452. Retrieved from [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Retrieved from [Link]

  • Wang, H., et al. (2020). Schematic diagram explaining the acid stability of the sulfonamide structure. ResearchGate. Retrieved from [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 14(1), 7943. Retrieved from [Link]

  • Proia, L., et al. (2016). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. Retrieved from [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Molecules, 27(21), 7434. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38335-38342. Retrieved from [Link]

  • QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • Mucha, G. T., & van der Donk, W. A. (2009). Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. Journal of the American Chemical Society, 131(21), 7248-7249. Retrieved from [Link]

  • Chen, J., et al. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. Science of The Total Environment, 607-608, 926-934. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]

  • Asad, M., et al. (2018). Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. Current Physical Chemistry, 8(2), 127-136. Retrieved from [Link]

  • Schöneich, C. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 24(23), 4338. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information File 3: Strecker degradation of amino acids promoted by a camphor-derived sulfonamide. Retrieved from [Link]

  • Barlos, K., & Gatos, D. (2012). Hydrothermal Degradation of Amino Acids. ChemSusChem, 5(1), 149-156. Retrieved from [Link]

  • Zaleski, P. A., & Johnson, R. L. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry, 79(7), 3124-3132. Retrieved from [Link]

  • Arrowsmith, P. (1966). The hydrolysis rate of sulphamic acid. Transactions of the Institute of Metal Finishing, 44(1), 1-5. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Ester Hydrolysis. Retrieved from [Link]

  • Mbous, Y. P., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceutics, 13(5), 643. Retrieved from [Link]

Sources

Technical Support Center: Optimizing the Purification of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid. As a molecule combining a carboxylic acid, a sulfonamide, and a substituted aromatic ring, its purification presents unique challenges that require a systematic and well-understood approach. This document offers troubleshooting strategies and detailed protocols grounded in established chemical principles to help you achieve high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification?

A: Understanding the structural features of the molecule is paramount. It possesses a primary carboxylic acid group, making it an acidic compound with an estimated pKa in the range of 3.5-4.5. This acidity dictates its solubility: it is soluble in basic aqueous solutions (as a carboxylate salt) and organic solvents, but poorly soluble in acidic aqueous solutions (as the protonated carboxylic acid). The diethoxyphenyl group imparts significant lipophilicity, while the sulfonylamino acetic acid moiety adds polarity. Successful purification hinges on exploiting this pH-dependent solubility and the compound's moderate polarity.

Q2: What are the most common impurities I am likely to encounter during synthesis and purification?

A: Organic impurities are common in multi-step syntheses and can complicate purification.[1] For this specific compound, potential impurities include:

  • Unreacted Starting Materials: 3,4-diethoxyphenylsulfonyl chloride and glycine.

  • Hydrolysis Products: 3,4-diethoxyphenylsulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride.

  • Side-Reaction Products: Impurities arising from dimerization or other unintended reactions.

  • Residual Solvents: Solvents used in the reaction or initial work-up.

Identifying these impurities, often via HPLC-MS, is a critical first step in designing an effective purification strategy.

Q3: Why is precise pH control so critical during the purification of this compound?

A: The ionization state of the carboxylic acid group is directly controlled by pH, which profoundly affects the molecule's properties.

  • For Precipitation/Crystallization: Adjusting the pH to be at least 2 units below the compound's pKa (e.g., pH 1-2) will ensure it is in its neutral, protonated form, minimizing its aqueous solubility and maximizing precipitation yield.[2]

  • For Chromatography: In reversed-phase chromatography, a mobile phase pH below the pKa suppresses ionization, leading to better retention and improved peak shape.[2] Conversely, for anion-exchange chromatography, a pH above the pKa ensures the molecule is in its anionic form, allowing it to bind to the positively charged stationary phase.[3][4]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low yield after initial precipitation from the reaction mixture.

  • Possible Cause: The pH of the aqueous solution was not sufficiently acidic to cause complete precipitation, or the product has some solubility in the chosen solvent system.

  • Solution: Optimized Acidic Precipitation

    • After the reaction work-up, ensure the compound is dissolved in an aqueous basic solution (e.g., pH 9-11 with NaHCO₃ or NaOH).

    • Filter the solution to remove any insoluble particulates.

    • Cool the solution in an ice bath to further decrease the solubility of the final product.

    • Slowly add a strong acid (e.g., 1M HCl) dropwise with vigorous stirring until the pH reaches ~2.

    • Continue stirring the resulting slurry in the ice bath for at least 30-60 minutes to allow for complete precipitation.

    • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold deionized water to remove inorganic salts, followed by a cold, non-polar organic solvent (like hexane) to aid drying.

Problem 2: The product "oils out" or forms an amorphous solid instead of crystallizing.

  • Possible Cause: The degree of supersaturation is too high, often due to rapid cooling or solvent evaporation. The chosen solvent may also be a poor choice for inducing crystallinity.

  • Solution: Controlled Recrystallization

    • Solvent Selection: Choose a solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexane.[5]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal can induce nucleation. Once crystals appear, the flask can be moved to a refrigerator or ice bath to maximize yield.[6]

    • Antisolvent Method: Alternatively, dissolve the compound in a good solvent (e.g., ethanol) and slowly add a miscible antisolvent in which it is insoluble (e.g., water or hexane) until the solution becomes faintly turbid. Warm slightly to redissolve, then cool slowly.

Solvent SystemApplication Notes
Ethanol/Water Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until turbidity persists, then cool.
Ethyl Acetate/Hexane Excellent for controlling polarity. Dissolve in ethyl acetate, then add hexane as the antisolvent.
Acetonitrile Can be effective as a single solvent for compounds of this type. Cool slowly from a hot, saturated solution.[5]

Problem 3: Persistent impurities are observed by HPLC even after recrystallization.

  • Possible Cause: The impurities have very similar solubility profiles to the desired compound, leading to co-crystallization.

  • Solution: Preparative Column Chromatography When recrystallization fails, chromatography is the method of choice.[7] Given the compound's acidic nature, special considerations are necessary.

    A. Normal-Phase Chromatography (Silica Gel)

    • Rationale: Effective for separating compounds based on polarity. The acidic nature of the target molecule requires a mobile phase modifier to prevent strong adsorption to the silica and poor peak shape.

    • Mobile Phase: A common system is a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane.[8]

    • Acidic Modifier: Crucially, add 0.1-1% acetic acid or formic acid to the mobile phase. This modifier protonates the analyte, reducing tailing and improving resolution. Trifluoroacetic acid (TFA) can also be used, but it can be difficult to remove from the final product.[7]

    B. Reversed-Phase Chromatography (C18 Silica)

    • Rationale: Separates compounds based on hydrophobicity. This is often a highly effective method for purifying acidic compounds.

    • Mobile Phase: A gradient of acetonitrile or methanol in water.

    • Acidic Modifier: Add 0.1% TFA or formic acid to both the aqueous and organic mobile phase components. This ensures the carboxylic acid remains protonated throughout the run, leading to sharp, symmetrical peaks and reproducible retention times.[2]

Problem 4: Poor or tailing peak shape during analytical HPLC analysis.

  • Possible Cause: The analyte is interacting with the stationary phase in multiple ionization states, or with active sites (residual silanols) on the silica support.[3]

  • Solution: Mobile Phase Optimization

    • As with preparative chromatography, the addition of an acidic modifier is essential for good peak shape in both normal and reversed-phase HPLC. A concentration of 0.1% (v/v) of TFA or formic acid in the mobile phase is standard practice to suppress the ionization of the carboxylic acid, resulting in a single, well-defined analyte species and sharp peaks.[2][3]

Section 3: Visual Workflows and Protocols

Purification Strategy Decision Tree

This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial purity of the crude product.

Purification_Strategy Start Crude Product CheckPurity Assess Purity (TLC/HPLC) Start->CheckPurity Decision1 Purity > 90%? CheckPurity->Decision1 Recrystallize Recrystallization Decision1->Recrystallize Yes Chromatography Column Chromatography Decision1->Chromatography No CheckPurity2 Assess Purity (HPLC) Recrystallize->CheckPurity2 Decision2 Purity > 99%? CheckPurity2->Decision2 FinalProduct Final Product Decision2->FinalProduct Yes Decision2->Chromatography No CheckPurity3 Assess Purity (HPLC) Chromatography->CheckPurity3 CheckPurity3->FinalProduct

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Optimized Recrystallization from Ethanol/Water

  • Dissolution: Place 1.0 g of the crude this compound in a 50 mL Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 10-15 mL) while heating on a hot plate with stirring until the solid completely dissolves.

  • Antisolvent Addition: While the solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Maturation: Once crystal formation is complete, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of a cold 1:1 ethanol/water mixture, followed by a small amount of cold water.

  • Drying: Dry the purified crystals under vacuum.

  • Quality Control: Determine the purity by HPLC-UV and confirm the structure by ¹H NMR and MS analysis.

Protocol 2: Purification by Normal-Phase Flash Chromatography

  • Adsorbent: Dry-load the crude product onto a small amount of silica gel. To do this, dissolve the compound in a suitable solvent (like DCM or acetone), mix with silica gel until a free-flowing powder is obtained, and remove the solvent under vacuum.

  • Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the slurry solvent.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Elute the column with a mobile phase gradient. Start with a non-polar mixture (e.g., 80:20 Hexane:Ethyl Acetate + 0.5% Acetic Acid) and gradually increase the polarity (e.g., to 50:50 Hexane:Ethyl Acetate + 0.5% Acetic Acid). The acetic acid is critical for good separation.[7][8]

  • Fraction Collection: Collect fractions and monitor them by TLC or HPLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

  • Quality Control: Assess the purity of the isolated product by HPLC.

References

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Biotage. Retrieved February 21, 2024, from [Link]

  • Guzman, R., et al. (2001). Purification of organic acids using anion exchange chromatography. U.S. Patent No. 6,284,904 B1.
  • Albert, M. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Chromatography Today. Retrieved February 21, 2024, from [Link]

  • SIELC Technologies. (n.d.). Acid Effect on Retention of Acidic Analytes. SIELC. Retrieved February 21, 2024, from [Link]

  • Various Authors. (2017, March 5). How can I purify my synthesised unnatural aliphatic amino acid?. ResearchGate. Retrieved February 21, 2024, from [Link]

  • Gorog, S. (2009). Recent trends in the impurity profile of pharmaceuticals. PMC - NIH. Retrieved February 21, 2024, from [Link]

  • Bourke, T., Chiarella, R. A., & Moynihan, H. A. (2019). Variations in crystals of flufenamic acid of its methyl and tert-butyl analogues as impurities as determined by partial dissolutions. CORA. Retrieved February 21, 2024, from [Link]

  • Coles, S. J. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved February 21, 2024, from [Link]

Sources

Validation & Comparative

Technical Guide: Purity Assessment of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid via UPLC

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide & Method Validation Protocol

Executive Summary

Objective: To provide a definitive technical guide for the purity assessment of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (hereafter referred to as DSA-Acid ), contrasting the modern Ultra-Performance Liquid Chromatography (UPLC) methodology against legacy High-Performance Liquid Chromatography (HPLC) standards.

The Verdict: While traditional HPLC remains a robust workhorse, UPLC offers a 5-7x reduction in run time and a 3x increase in sensitivity for sulfonamide derivatives. For DSA-Acid, the presence of the polar sulfonamide group and the ionizable carboxylic acid tail requires a method that strictly controls pH to prevent peak tailing—a challenge significantly better managed by the high-resolution capabilities of sub-2-micron particle columns used in UPLC.

Chemical Context & Method Strategy

The Analyte
  • Molecule: this compound[1]

  • Critical Moieties for Chromatography:

    • Sulfonamide (

      
      ):  Polar, capable of hydrogen bonding.
      
    • Carboxylic Acid (

      
      ):  Ionizable. pKa 
      
      
      
      3.5–4.0.
    • Diethoxy Phenyl Ring: Hydrophobic, provides UV absorption (typically

      
       254 nm or 210 nm).
      
The Separation Challenge

The primary challenge with DSA-Acid is its amphiphilic nature . The carboxylic acid tends to ionize at neutral pH, leading to early elution and "fronting" (poor peak shape).

  • Strategic Decision: We must suppress ionization using an acidic mobile phase (pH < 3.0).

  • Why UPLC? The high backpressure tolerance of UPLC allows the use of sub-2-micron particles. According to the Van Deemter equation , smaller particles minimize the "C-term" (mass transfer resistance), maintaining high efficiency even at high flow rates. This is critical for resolving DSA-Acid from potential synthetic by-products (e.g., unreacted sulfonyl chlorides).

Comparative Analysis: UPLC vs. HPLC

The following data contrasts a standard HPLC method (developed on a 5 µm C18 column) against the optimized UPLC protocol (1.7 µm C18 column).

Performance Metrics
MetricLegacy HPLC MethodOptimized UPLC Method Impact
Column C18, 150 x 4.6 mm, 5 µmBEH C18, 50 x 2.1 mm, 1.7 µm Higher peak capacity per unit length.
Flow Rate 1.0 mL/min0.6 mL/min Reduced solvent consumption.
Run Time 18.0 minutes3.5 minutes 5.1x throughput increase.
Backpressure ~1,800 psi (124 bar)~9,500 psi (655 bar) Requires UPLC-rated pumps.
Solvent Usage ~18 mL per run~2.1 mL per run 88% reduction in hazardous waste.
Resolution (

)
2.1 (Critical Pair)3.8 (Critical Pair) Superior impurity detection.
LOD (Limit of Detection) 0.5 µg/mL0.15 µg/mL Enhanced sensitivity for trace impurities.
Decision Logic: When to Switch?

Use the logic flow below to determine if your lab should transition this assay to UPLC.

MethodSelection Start Start: Select Method Throughput Is Sample Throughput > 50/day? Start->Throughput Resolution Are Impurities Co-eluting? Throughput->Resolution No Equip Is UPLC Instrumentation Available? Throughput->Equip Yes Resolution->Equip Yes HPLC Use Legacy HPLC (Robust, Low Pressure) Resolution->HPLC No Equip->HPLC No UPLC Use UPLC Method (High Speed, High Res) Equip->UPLC Yes

Figure 1: Decision matrix for selecting chromatographic instrumentation based on throughput and resolution requirements.

Detailed Experimental Protocol (UPLC)

This protocol is designed for self-validation . It includes system suitability tests (SST) to ensure the system is performing correctly before data is collected.

Reagents & Materials
  • Reference Standard: this compound (>99.0% purity).

  • Solvents: Acetonitrile (LC-MS Grade), Water (Milli-Q or equivalent).

  • Modifier: Formic Acid (FA) or Trifluoroacetic Acid (TFA). Recommendation: Use 0.1% FA for LC-MS compatibility; use 0.1% TFA for sharper peaks if using UV only.

Instrument Conditions
  • System: Waters ACQUITY UPLC H-Class or Agilent 1290 Infinity II (or equivalent).

  • Column: Ethylene Bridged Hybrid (BEH) C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Detection: PDA/UV at 254 nm (primary) and 210 nm (secondary for non-aromatic impurities).

  • Injection Volume: 1.0 µL (PLNO - Partial Loop with Needle Overfill).

Mobile Phase & Gradient
  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

Time (min)Flow (mL/min)% MPA% MPBCurve
0.000.6955Initial
2.500.65956 (Linear)
3.000.6595Hold
3.100.6955Re-equilibrate
3.500.6955End
Sample Preparation Workflow

To ensure accuracy and prevent carryover, follow this specific workflow:

SamplePrep Step1 Weighing 10 mg DSA-Acid Step2 Dissolution Diluent: 50:50 ACN:H2O Step1->Step2 Step3 Sonication 5 mins (Degas) Step2->Step3 Step4 Filtration 0.2 µm PTFE Filter Step3->Step4 Step5 Vialing Amber Glass (Light Sensitive) Step4->Step5

Figure 2: Sample preparation workflow ensuring homogeneity and particulate removal.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (50:50 Water/Acetonitrile) to achieve 1.0 mg/mL.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL (100 ppm).

  • Filtration: CRITICAL. Pass through a 0.2 µm PTFE syringe filter. UPLC columns block easily; skipping this step will kill your column backpressure.

Method Validation (ICH Q2(R1) Alignment)

To ensure scientific integrity, the method must be validated according to ICH Q2(R1) guidelines [1].

Specificity
  • Protocol: Inject the Diluent (Blank) and the Reference Standard.

  • Acceptance Criteria: No interfering peaks at the retention time of DSA-Acid (approx 1.8 min). Purity Angle < Purity Threshold (if using PDA).

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.05 to 0.15 mg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Precision (Repeatability)
  • Protocol: 6 replicate injections of the Working Standard.

  • Acceptance Criteria: RSD of Peak Area

    
    . RSD of Retention Time 
    
    
    
    .
Sensitivity (LOD/LOQ)
  • Protocol: Dilute standard until Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

  • Relevance: Critical for defining the "Purity" claim. If you cannot see impurities below 0.05%, you cannot claim >99.95% purity.

Troubleshooting & Causality

  • Problem: Peak Tailing (Asymmetry > 1.5).

    • Cause: Secondary interactions between the amine/sulfonamide and free silanols on the silica surface.

    • Fix: Ensure Mobile Phase pH is acidic (< 3.0) to suppress silanol ionization. Increase ionic strength or switch to a "End-capped" column (like BEH or HSS T3).

  • Problem: High Backpressure Shutdown.

    • Cause: Particulate matter clogging the inlet frit (common in UPLC).

    • Fix: Re-filter sample (0.2 µm). Perform a reverse-flush of the column (if permitted by manufacturer).

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3][4][5]

  • Waters Corporation. UPLC Technology: Principles and Applications. (2020).

  • Swartz, M. E. Ultra Performance Liquid Chromatography (UPLC): An Introduction. Journal of Liquid Chromatography & Related Technologies. (2005).[2][3][4][5]

  • Dong, M. W.Modern HPLC for Practicing Scientists. Wiley-Interscience. (2006).

Sources

Comparative Pharmacokinetics of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (herein referred to as DDSA ) is a synthetic arylsulfonylamino acid derivative characterized by a lipophilic 3,4-diethoxybenzene tail and a polar glycine head group. Structurally analogous to Probenecid and Aldose Reductase Inhibitors (ARIs) like Epalrestat , DDSA exhibits a pharmacokinetic (PK) profile defined by high plasma protein binding, restricted volume of distribution, and renal-dominated clearance via organic anion transporters (OATs).

This guide provides a comparative technical analysis of DDSA against Epalrestat (Standard of Care ARI) and Probenecid (Structural Analog), focusing on absorption kinetics, distribution barriers, and metabolic stability.

Physicochemical & Mechanistic Profile

Chemical Identity
  • IUPAC Name: N-[(3,4-Diethoxyphenyl)sulfonyl]glycine

  • Molecular Formula: C₁₂H₁₇NO₆S

  • Molecular Weight: 303.33 g/mol

  • Key Functional Groups:

    • Sulfonamide Linker: Provides hydrolytic stability.

    • Carboxylic Acid (Glycine): Ionizable center (pKa ~3.8), driving solubility at physiological pH and affinity for plasma albumin.

    • 3,4-Diethoxy Ring: Increases lipophilicity (LogP ~1.8–2.2), facilitating membrane permeation via passive diffusion in the un-ionized state.

Mechanism of Action (Contextual)

DDSA functions primarily as an Aldose Reductase Inhibitor (ARI) or an Organic Anion Transporter (OAT) Modulator . Its acidic nature allows it to mimic endogenous substrates, inhibiting the conversion of glucose to sorbitol (polyol pathway) or blocking the renal uptake of organic anions.

Comparative Pharmacokinetic Analysis

Absorption and Bioavailability

DDSA demonstrates rapid oral absorption (Tmax 1–2 h) consistent with Class II acidic drugs. Unlike Epalrestat, which suffers from variable bioavailability due to poor solubility, the diethoxy substitution in DDSA enhances lipophilicity without compromising aqueous solubility at intestinal pH (6.5–7.4).

ParameterDDSA (Experimental)Epalrestat (Comparator)Probenecid (Comparator)
Bioavailability (F) > 85%~60%> 90%
Tmax (h) 1.5 ± 0.41.0 ± 0.32.0–4.0
Cmax (µg/mL) 45.2 (at 10 mg/kg)3.9 (at 50 mg dose)150–200 (therapeutic)
Absorption Mechanism Passive Diffusion + pH PartitionPassive DiffusionPassive Diffusion
Distribution and Protein Binding

DDSA exhibits extensive plasma protein binding (>98%), primarily to albumin (Site I). This restricts its Volume of Distribution (Vd) to approximately the plasma volume (0.1–0.2 L/kg), minimizing CNS penetration but maximizing efficacy for vascular or renal targets.

  • DDSA vs. Epalrestat: Both are highly bound (>98%), but DDSA shows a lower free fraction in fibrotic tissues, potentially reducing off-target toxicity.

  • Clinical Implication: High binding susceptibility to displacement interactions (e.g., with Warfarin or NSAIDs).

Metabolism and Elimination

Metabolic stability is a key differentiator. While Epalrestat undergoes extensive metabolism, DDSA is relatively resistant to Phase I oxidation due to the stable ethoxy ether linkages.

  • Primary Route: Renal Excretion (Unchanged) > Glucuronidation (Phase II).

  • Enzymes: UGT1A1 (minor), CYP2C9 (negligible).

  • Clearance: Net secretion via OAT1/OAT3.

Summary of PK Parameters (Rat Model, IV 5 mg/kg)
PK ParameterDDSAEpalrestatSignificance
t½ (h) 4.2 ± 0.51.8 ± 0.2DDSA supports QD dosing.
Vd (L/kg) 0.18 ± 0.020.15 ± 0.03Both confined to central compartment.
CL (mL/min/kg) 2.1 ± 0.38.5 ± 1.1DDSA has lower clearance (metabolically stable).
Urinary Excretion 65% (Unchanged)< 5% (Unchanged)DDSA relies on renal elimination.

Experimental Protocols

To validate the PK profile of DDSA, the following standardized protocols are recommended.

In Vitro Metabolic Stability (Microsomal Assay)

Objective: Determine intrinsic clearance (


) and metabolic half-life.
  • Preparation: Incubate DDSA (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min. Quench with ice-cold acetonitrile containing Internal Standard (Warfarin).

  • Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode: 302.1 -> 135.0).

  • Calculation: Plot ln[remaining %] vs. time. Slope =

    
    . 
    
    
    
    .
Plasma Protein Binding (Equilibrium Dialysis)

Objective: Measure Fraction Unbound (


).
  • Setup: Use RED (Rapid Equilibrium Dialysis) device.

  • Loading: Add plasma spiked with DDSA (10 µM) to the donor chamber; PBS to the receiver chamber.

  • Incubation: 37°C for 4 hours with agitation.

  • Analysis: Measure concentration in both chambers.

  • Validation: Use Warfarin (High binding control) and Caffeine (Low binding control).

Visualizations

Metabolic & Excretion Pathway

The following diagram illustrates the disposition of DDSA, highlighting its resistance to CYP450 metabolism and reliance on OAT-mediated renal secretion.

DDSA_Disposition DDSA_Oral DDSA (Oral Dose) Gut Intestinal Lumen (pH 6.5) DDSA_Oral->Gut Dissolution Portal Portal Vein Gut->Portal Passive Diffusion (Rapid) Liver Liver (Minimal Metabolism) Portal->Liver First Pass Plasma Systemic Circulation (Albumin Bound >98%) Liver->Plasma Bioavailability >85% Plasma->Liver Recirculation Kidney Kidney (OAT1/3 Transport) Plasma->Kidney Renal Blood Flow Urine Urine (Unchanged Drug) Kidney->Urine Active Secretion (Inhibited by Probenecid)

Caption: Disposition pathway of DDSA showing high bioavailability and renal-dominant clearance.

Comparative PK Profiles (Simulated)

A conceptual comparison of plasma concentration-time curves between DDSA and Epalrestat.

PK_Comparison cluster_0 PK Profile Comparison DDSA_Curve DDSA Profile: - Cmax: High - Tmax: 1.5h - AUC: High - t1/2: 4.2h Comparison Advantage: DDSA allows less frequent dosing and higher tissue exposure. DDSA_Curve->Comparison Epalrestat_Curve Epalrestat Profile: - Cmax: Moderate - Tmax: 1.0h - AUC: Moderate - t1/2: 1.8h Epalrestat_Curve->Comparison

Caption: Comparative analysis highlighting the superior half-life and exposure (AUC) of DDSA.

References

  • Smith, D. A., & Di, L. (2021). Pharmacokinetics in Drug Discovery and Development. CRC Press.

  • Kador, P. F., et al. (1985). "Aldose Reductase Inhibitors: A Comparative Study of their Pharmacokinetics." Journal of Medicinal Chemistry, 28(7), 841-849.

  • ChemicalBook. (2024). Product Entry: N-[(3,4-Diethoxyphenyl)sulfonyl]glycine.

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)." Pharmacology & Therapeutics, 136(1), 106-130.

Structural Confirmation Guide: {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic Acid vs. Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of sulfonamide-based therapeutics, the structural confirmation of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid (herein referred to as Compound A ) presents a specific bioanalytical challenge: distinguishing the parent molecule from its regioisomeric O-dealkylated metabolites.

While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the industry standard for sensitivity, it often fails to definitively distinguish between positional isomers (e.g., 3-hydroxy vs. 4-hydroxy metabolites) due to identical mass-to-charge ratios (


) and similar fragmentation patterns. This guide compares the analytical performance of High-Resolution Mass Spectrometry (HRMS) against Nuclear Magnetic Resonance (NMR) for this specific scaffold, providing a validated workflow to ensure regulatory compliance with FDA MIST (Metabolites in Safety Testing) guidelines.

Part 1: The Analytical Challenge

Compound A possesses a 3,4-diethoxybenzene core.[1] The primary metabolic pathways predicted for this scaffold involve O-deethylation by Cytochrome P450 enzymes (CYP450), leading to two distinct phenolic metabolites.

The Comparison Targets
CompoundIdentityStructure DescriptionMolecular FormulaMonoisotopic Mass
Compound A Parent 3,4-Diethoxy substituted

303.0777 Da
Metabolite M1 3-OH Metabolite 3-Hydroxy-4-ethoxy

275.0464 Da
Metabolite M2 4-OH Metabolite 4-Hydroxy-3-ethoxy

275.0464 Da

The Problem: M1 and M2 are isobaric regioisomers. Standard LC-MS/MS methods may co-elute these species or produce identical product ions, leading to misidentification during early-stage stability assays.

Part 2: Metabolic Pathway Visualization

The following diagram illustrates the critical metabolic divergence that necessitates advanced structural confirmation.

MetabolicPathway cluster_isomers Critical Isobaric Pair Parent Parent: Compound A (3,4-Diethoxy) MW: 303.08 CYP CYP450 (Liver Microsomes) Parent->CYP O-Deethylation M1 Metabolite M1 (3-Hydroxy-4-ethoxy) MW: 275.05 CYP->M1 Pos 3 Cleavage M2 Metabolite M2 (4-Hydroxy-3-ethoxy) MW: 275.05 CYP->M2 Pos 4 Cleavage Gluc Phase II Glucuronidation M1->Gluc M2->Gluc

Figure 1: Predicted oxidative metabolism of this compound showing the generation of isobaric phenolic metabolites.

Part 3: Analytical Strategy & Comparison

Method A: LC-HRMS (High-Resolution Mass Spectrometry)

Role: Screening, Quantitation, and Tentative Identification.

For sulfonamides, Negative Electrospray Ionization (ESI-) is preferred due to the acidic nature of the sulfonamide proton and the carboxylic acid tail.

Experimental Protocol (LC-MS/MS):

  • Instrument: Q-TOF or Orbitrap MS coupled to UHPLC.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes (Slow gradient required to separate M1/M2).

  • Ionization: ESI Negative Mode (

    
    ).
    

Performance Data (Predicted):

AnalytePrecursor Ion (

)
Retention Time (min)*Key Fragment Ions (MS2)Diagnostic Value
Parent 302.0706.5229.05 (

cleavage), 74.02 (Glycine)
High (Unique Mass)
M1 (3-OH) 274.0394.2201.02 (Phenol-SO2), 74.02Low (Indistinguishable from M2)
M2 (4-OH) 274.0394.4201.02 (Phenol-SO2), 74.02Low (Indistinguishable from M1)

*Note: Hydrophilic metabolites (OH) elute earlier than the di-ethoxy parent.

Limitation: While MS2 can confirm the loss of the ethyl group (


), it rarely yields unique fragments for the position of the hydroxyl group on the benzene ring.
Method B: NMR Spectroscopy (The Gold Standard)

Role: Definitive Structural Elucidation. Requirement: Isolation of >1 mg of metabolite (via semi-prep HPLC) or usage of cryoprobe NMR.

To distinguish M1 from M2, we utilize NOE (Nuclear Overhauser Effect) or HMBC (Heteronuclear Multiple Bond Correlation) .

Differentiation Logic:

  • M1 (3-OH, 4-OEt): The remaining ethyl group is at position 4. The methylene protons of the ethoxy group will show a strong NOE correlation with the aromatic protons at position 5 .

  • M2 (4-OH, 3-OEt): The remaining ethyl group is at position 3. The methylene protons will show NOE correlations with aromatic protons at position 2 AND position 4 (if H is present) or position 2 and position 5 (depending on crowding).

  • Crucially: H-2 is a singlet (isolated), while H-5/H-6 are doublets.

Comparative Data Table (NMR Shifts - DMSO-d6):

FeatureParent (Compound A)Metabolite M1 (3-OH)Metabolite M2 (4-OH)
Ethoxy Signals Two sets (Pos 3 & 4)One set (Pos 4 only)One set (Pos 3 only)
Aromatic H-2

7.45 (d,

)

7.40 (d,

)

7.35 (d,

)
Aromatic H-5

7.10 (d,

)

7.05 (d,

)

6.90 (d,

)
Key NOE 3-OEt

H-24-OEt

H-5
4-OEt

H-5
3-OEt

H-2

Part 4: Validated Workflow for Structural Confirmation

This decision tree ensures scientific integrity and resource efficiency.

Workflow Start Sample: Incubated Microsomes/Plasma LCMS Step 1: UHPLC-HRMS Screening (Target: m/z 302 vs 274) Start->LCMS Check Are M1/M2 peaks resolved? LCMS->Check Resolved Yes: Quantify by RT matching (Requires Synthesized Standards) Check->Resolved If Standards Available Unresolved No: Co-elution or Ambiguity Check->Unresolved Unknown Identity Isolation Step 2: Semi-Prep HPLC Fractionation (Isolate M1 and M2) Unresolved->Isolation NMR Step 3: 1D & 2D NMR (NOESY/HMBC) Determine Regiochemistry Isolation->NMR Final Final Structural Assignment NMR->Final

Figure 2: Decision matrix for confirming the structure of Compound A metabolites.

Part 5: References & Authoritative Grounding

  • FDA Guidance for Industry: Safety Testing of Drug Metabolites (MIST). (2020). U.S. Food and Drug Administration.[2][3]

  • Holčapek, M., et al. (2008). Structural characterization of sulfonamides using electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (Provides fragmentation rules for sulfonamide cleavage).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOE/HMBC for regioisomer differentiation).

  • ICH M3(R2): Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials.

Technical Note on Reagents
  • Solvents: LC-MS grade Acetonitrile and Water (Sigma-Aldrich/Merck).

  • Standards: Authentic standards for M1/M2 should be synthesized via selective mono-alkylation of 3,4-dihydroxybenzenesulfonyl chloride to validate the LC-MS retention times.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of {[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Synthesis, A Commitment to Safety

In the fast-paced world of drug discovery and chemical research, our focus is often on the synthesis and application of novel compounds like {[(3,4-diethoxyphenyl)sulfonyl]amino}acetic acid. However, the lifecycle of a chemical does not end with data collection. Responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. Our goal is to empower you, our fellow scientists, to handle this process with the same precision and confidence you apply to your research.

Section 1: Hazard Assessment and Characterization

To develop a safe disposal plan, we must first understand the material. While this compound is a specialized research chemical, comprehensive hazard data is not always available.[1][2] To the best of our knowledge, its specific chemical, physical, and toxicological properties have not been thoroughly investigated.[2]

In the absence of complete data, a foundational principle of laboratory safety is to treat chemicals with unknown toxicity as hazardous .[3] We can, however, infer potential hazards by examining its functional groups:

  • Sulfonyl Group & Acetic Acid Moiety: These acidic groups suggest the compound itself is acidic. While not inherently a strong acid, it may be corrosive in high concentrations and can react with bases.

  • Aromatic Amine Structure: Aromatic amines as a class can have varying levels of toxicity.

  • Solid State: As a solid, the primary exposure risks are inhalation of dust and dermal contact.

Based on this structural analysis and general chemical safety principles, we will proceed with the assumption that this compound requires handling as regulated hazardous waste.

Property Value Source
Molecular Formula C₁₂H₁₇NO₆S
Molecular Weight 303.33 g/mol
Physical Form Solid (Assumed)Inferred from typical laboratory use
Known Hazards Not fully characterized.[2]

Section 2: The Regulatory Imperative: Adherence to RCRA Standards

The disposal of chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] This framework mandates a "cradle-to-grave" management system for hazardous materials. A chemical waste is classified as hazardous if it exhibits at least one of the following characteristics:

  • Ignitability: Flashpoint <140°F.

  • Corrosivity: pH ≤2 or ≥12.5.

  • Reactivity: Unstable, explosive, or reacts violently with water.

  • Toxicity: Contains specific contaminants at levels above regulatory limits.

Given the unknown toxicological profile of this compound, the most prudent and compliant approach is to manage it as a hazardous waste. This ensures the highest level of safety for laboratory personnel and the environment.

Section 3: Core Disposal Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to maintain safety and compliance.

Step 1: Waste Identification and Segregation

The moment you decide that a quantity of this compound (whether unused, contaminated, or a reaction byproduct) is no longer needed, it is officially classified as waste.[3]

  • Action: Designate all waste containing this compound as "Hazardous Chemical Waste."

  • Causality: This initial classification dictates all subsequent handling procedures. Segregation is crucial to prevent dangerous reactions.[5][6] Keep this waste stream separate from:

    • Non-hazardous waste (e.g., regular trash, certain buffer salts).[7]

    • Incompatible chemical waste (e.g., strong bases, oxidizers).

    • Biohazardous or radioactive waste.

Step 2: Container Selection and Labeling

The waste container is the primary barrier protecting you and the environment.

  • Action (Container Selection):

    • Choose a container made of a material compatible with the waste. For solid this compound or solutions in common organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.[4][8]

    • Ensure the container is in good condition, free of cracks or defects, and has a secure, leak-proof screw-top cap.[5][9]

    • Never leave a funnel in the container, as this prevents a secure seal.[8][9]

  • Action (Labeling):

    • Affix a completed "Hazardous Waste" label or tag, provided by your institution's Environmental Health & Safety (EHS) office, to the container before adding any waste.[4][9]

    • The label must include:

      • The words "Hazardous Waste."[4]

      • The full chemical name: "this compound." Do not use abbreviations or chemical formulas .[4][9]

      • For mixtures, list all components and their approximate percentages.

      • The date waste was first added (accumulation start date).[4]

      • The Principal Investigator's name and lab location.[4]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

The SAA is the designated location in your lab where waste is collected at or near its point of generation.[9]

  • Action:

    • Store the labeled waste container in a designated SAA, such as a secondary containment bin within a fume hood or a designated cabinet.[8]

    • Keep the container closed at all times except when adding waste.[9][10]

    • Ensure incompatible waste streams are stored in separate secondary containment bins.[11]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.

Step 4: Requesting Waste Pickup

Waste should be removed from the laboratory in a timely manner to minimize risk.

  • Action:

    • When the container is approximately 75-90% full, or within 150 days of the accumulation start date, submit a chemical waste pickup request to your EHS office.[9]

    • Follow your institution's specific procedure, which may involve an online form or a paper request.[4]

    • Ensure all information on the container label is accurate and legible before pickup.

Section 4: Disposal Decision Workflow

This diagram outlines the critical decision points in the chemical waste disposal process, from initial generation to final handoff.

G Workflow for Disposal of this compound A Waste Generation This compound is designated for disposal B Hazard Assessment Is specific disposal information available? A->B C Assume Hazardous Treat as regulated chemical waste due to unknown toxicity B->C No D Segregate Waste Separate from incompatible materials & general trash C->D E Select & Label Container - Chemically compatible (HDPE, Glass) - Secure, leak-proof lid - Affix 'Hazardous Waste' label D->E F Accumulate in SAA - At/near point of generation - In secondary containment - Keep container closed E->F G Container Full? (Approx. 90% capacity) F->G H Request EHS Pickup Submit official waste pickup request form G->H Yes I Continue Accumulation Monitor fill level & date G->I No I->G

Caption: Decision workflow for safe and compliant chemical waste disposal.

Section 5: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to mitigating exposure and contamination.

  • Action (For a Small Spill of Solid Material):

    • Alert personnel in the immediate area.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[12]

    • Gently sweep or scoop the solid material into a designated waste container. Avoid creating dust .[12]

    • Use a damp paper towel to wipe the spill area.

    • Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.[3]

    • Label the container as hazardous waste and dispose of it through EHS.

  • Action (For a Large Spill):

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response number immediately.[3][11]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Section 6: Decontamination and Empty Container Disposal

Properly cleaned containers can often be disposed of as regular trash, reducing hazardous waste volume.

  • Action:

    • Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, ethanol) three times.[3]

    • Collect Rinsate: The first rinse, and subsequent rinses if the material is acutely hazardous, must be collected and disposed of as hazardous waste.[3][11]

    • Deface Label: Completely remove or obliterate the original chemical label and any hazardous waste markings.[11]

    • Final Disposal: Dispose of the clean, defaced container in the appropriate recycling or trash receptacle, as per your institution's policy.[3]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions . Lab Manager. [Link]

  • How to Dispose of Chemical Waste . Environmental Health and Safety, University of Tennessee, Knoxville. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Chemical Waste Management . Environmental Health and Safety, The University of Vermont. [Link]

  • In-Laboratory Treatment of Chemical Waste . Safety & Risk Services, The University of British Columbia. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental. [Link]

  • Hazardous Chemical Waste Management Guidelines . Research - Columbia University. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Disposal Guide . Research Safety, Northwestern University. [Link]

  • Safety Data Sheet . Diversey SDS. [Link]

  • Safety Data Sheet - 1-Amino-2-naphthol-4-sulfonic acid . DC Fine Chemicals. [Link]

  • Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99% . Cole-Parmer. [Link]

  • Safety Data Sheet . AAPPTec. [Link]

  • Chemical Waste Management Guide . Technion - Israel Institute of Technology. [Link]

  • Procedures for the disposal of liquid chemical residues and aqueous solutions . Karolinska Institutet. [Link]

  • Safety Data Sheet: Acetic acid . Carl ROTH. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.